Tubulysin H
Description
Properties
Molecular Formula |
C40H59N5O9S |
|---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C40H59N5O9S/c1-9-25(4)35(43-37(49)32-17-13-14-18-44(32)8)39(50)45(23-53-27(6)46)33(24(2)3)21-34(54-28(7)47)38-42-31(22-55-38)36(48)41-30(19-26(5)40(51)52)20-29-15-11-10-12-16-29/h10-12,15-16,22,24-26,30,32-35H,9,13-14,17-21,23H2,1-8H3,(H,41,48)(H,43,49)(H,51,52)/t25-,26-,30+,32+,33+,34+,35-/m0/s1 |
InChI Key |
CYTBBNFQKZOQJE-YRKZXFTRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Tubulysin H from Myxobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Tubulysin H, a potent cytotoxic peptide derived from myxobacteria. Tubulysins represent a class of exceptionally powerful inhibitors of tubulin polymerization, making them highly significant for research in oncology and the development of antibody-drug conjugates (ADCs).
Discovery of Tubulysins
The tubulysin family of natural products was first reported in 2000 by Sasse, Steinmetz, Höfle, and Reichenbach. These novel cytostatic peptides were isolated from the culture broths of myxobacteria, specifically strains of Archangium gephyra and Angiococcus disciformis.[1] this compound, along with its closely related analogs Tubulysin D, E, and F, was successfully isolated from the strain Angiococcus disciformis An d48.[2][3] These compounds are tetrapeptides, often containing unusual amino acids, and are noted for their extremely high cytotoxicity against mammalian cancer cell lines, with IC50 values in the picomolar to low nanomolar range.[1][4]
Producing Organisms
The production of specific tubulysin variants is strain-dependent. The primary reported producers are detailed below.
| Tubulysin Variant(s) | Producing Myxobacterial Strain(s) | Reference(s) |
| This compound, D, E, F | Angiococcus disciformis An d48 | [2][3] |
| Tubulysin A, B, C, G, I | Archangium gephyra Ar 315, Cystobacter sp. SBCb004 | [2][3] |
Biological Activity and Mechanism of Action
Tubulysins exert their potent anti-proliferative effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.
Mechanism of Action
The core mechanism involves the potent inhibition of tubulin polymerization.[5] Tubulysins bind to the vinca domain of β-tubulin, leading to the depolymerization of existing microtubules and preventing the formation of new ones.[6] This disruption of the microtubule network causes the cell cycle to arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][6] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, as they are not effective substrates for the P-glycoprotein (P-gp) efflux pump.[7][8]
Caption: Mechanism of action of this compound.
Cytotoxicity Data
While specific IC50 values for this compound are not widely published, data from closely related natural tubulysins demonstrate their exceptional potency. The cytotoxicity is typically in the picomolar to low nanomolar range across a variety of human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (approx.) | Reference(s) |
| Tubulysin D | Various | Broad Spectrum | 0.01 - 10 nM | [4] |
| Tubulysin A | K562 | Human Myelogenous Leukemia | pM range | [1] |
| Tubulysin M (analog) | 786-O | Renal Cell Carcinoma (MDR+) | ~1 nM | [7] |
| Tubulysin U | MES SA | Uterine Sarcoma | ~5 nM | [9] |
| Tubulysin V | MES SA | Uterine Sarcoma | ~3 nM | [9] |
| Tubulysin Analog (Tb111) | HEK 293T | Human Embryonic Kidney | 6 pM | [9] |
| Tubulysin Analog (Tb111) | MES SA DX | Uterine Sarcoma (MDR) | 1.54 nM | [9] |
Isolation and Purification of this compound
The isolation of this compound from Angiococcus disciformis An d48 is a multi-step process involving fermentation, extraction, and chromatographic purification. Fermentation yields are typically low, often less than 10 mg/L, necessitating efficient recovery methods.[10]
Experimental Workflow
The general workflow for isolating tubulysins from myxobacterial cultures is depicted below. This process is designed to capture the secondary metabolites from both the culture broth and the mycelia.
Caption: Generalized workflow for this compound isolation.
Detailed Experimental Protocols
The following protocols are generalized based on established methods for the isolation of myxobacterial secondary metabolites.[10]
3.2.1 Step 1: Fermentation of Angiococcus disciformis An d48
-
Media Preparation: Prepare a suitable liquid medium for myxobacterial growth (e.g., VY/2 or a custom production medium).
-
Inoculation: Inoculate a seed culture of A. disciformis An d48 into the production-scale fermenter.
-
Adsorber Resin Addition: Add sterile Amberlite® XAD-16 adsorber resin (typically 2% v/v) to the culture medium at the time of inoculation. This resin sequesters the produced tubulysins from the aqueous medium, simplifying extraction and preventing degradation.
-
Incubation: Incubate the culture at 30°C with shaking (e.g., 160-180 rpm) for 10-14 days. Monitor for growth and secondary metabolite production.
3.2.2 Step 2: Extraction
-
Harvesting: Separate the cell mass and XAD-16 resin from the culture supernatant by centrifugation or filtration.
-
Solvent Extraction: Extract the combined cell mass and resin pellet exhaustively with a polar organic solvent such as acetone or methanol. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.
-
Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a concentrated aqueous suspension.
-
Liquid-Liquid Partitioning: Extract the aqueous concentrate with an immiscible organic solvent like ethyl acetate (EtOAc). The tubulysins will partition into the organic phase. Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Final Concentration: Evaporate the dried organic phase to yield the crude extract containing this compound and other metabolites.
3.2.3 Step 3: Chromatographic Purification
-
Primary Column Chromatography: Subject the crude extract to column chromatography using a stationary phase like silica gel or Diaion® HP-20. Elute with a stepwise gradient of increasing polarity (e.g., a hexane-EtOAc gradient followed by an EtOAc-Methanol gradient) to achieve initial fractionation.
-
Size-Exclusion Chromatography: Further purify the tubulysin-containing fractions using a size-exclusion column, such as Sephadex® LH-20, with methanol as the mobile phase. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase (RP) preparative HPLC on a C18 column. Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Collect fractions and monitor by UV absorbance.
-
Purity Analysis: Analyze the purified fractions by analytical HPLC to confirm purity. Combine pure fractions containing this compound and evaporate the solvent.
3.2.4 Step 4: Structure Elucidation and Characterization
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the isolated compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Conclusion
This compound is a highly potent antimitotic agent isolated from the myxobacterium Angiococcus disciformis. Its discovery has opened new avenues in the search for powerful anticancer therapeutics. The compound's mechanism of action, involving the inhibition of tubulin polymerization, and its efficacy against drug-resistant cancer cells make it a particularly attractive payload for the development of next-generation antibody-drug conjugates. While the natural production yields are low, the detailed understanding of its isolation and potent bioactivity provides a critical foundation for synthetic and semi-synthetic efforts to generate analogs with improved therapeutic profiles.
References
- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, crystal and solution structure determination, and biosynthesis of tubulysins--powerful inhibitors of tubulin polymerization from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eucodis starts commercialization of tubulysin A and B - LISAvienna - life science austria [lisavienna.at]
An In-depth Technical Guide to the Mechanism of Action of Tubulysin H on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulysin H, a potent member of the tubulysin family of natural products isolated from myxobacteria, exhibits extraordinary cytotoxic activity against a broad range of cancer cell lines, including multidrug-resistant phenotypes.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics through high-affinity binding to tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the mechanism of action of this compound.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Binding to the Vinca Domain of β-Tubulin
This compound binds to the vinca domain on the β-tubulin subunit.[1][4][5] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), a critical region for the longitudinal addition of new tubulin dimers during microtubule elongation.[5] Unlike some other vinca alkaloid-binding agents, tubulysins have been shown to bind to the β-subunit alone, which may contribute to their high binding affinity.[1] Competitive binding experiments have demonstrated that tubulysin A, a closely related analog, interferes with the binding of vinblastine to tubulin in a non-competitive manner.[6]
Inhibition of Polymerization and Induction of Depolymerization
By occupying the vinca domain, this compound sterically hinders the conformational changes required for the incorporation of tubulin heterodimers into the growing microtubule polymer. This leads to a potent inhibition of tubulin polymerization.[7] Furthermore, this compound actively promotes the depolymerization of existing microtubules, causing a rapid collapse of the microtubule network within the cell.[2][8] This dual action of inhibiting assembly and promoting disassembly leads to a significant reduction in the cellular microtubule polymer mass.
Quantitative Data on the Effects of Tubulysin Analogs
The following tables summarize the quantitative data regarding the biological activity of various tubulysin analogs.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin M | WSU-DLCL2 | 0.12 | [1] |
| Tubulysin M | Jurkat | 0.13 | [1] |
| NH-tubulysin M | WSU-DLCL2 | 2.1 | [1] |
| NH-tubulysin M | Jurkat | 23 | [1] |
| Tubulysin B hydrazide | HEK 293-CCK2R | 2.7 | [9] |
| CRL-L1-TubBH conjugate | HEK 293-CCK2R | 2.0 | [9] |
| L1-TubBH (nontargeted) | HEK 293-CCK2R | ~310 | [9] |
| Tubulysin D | Various | 0.01 - 10 | [6] |
| Tubulysin Analogue 11 | N87 | 14 | [10] |
| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | 25 | [10] |
| Tubulysin Analogue 11 | KB | 64 | [10] |
| Tubulysin Analogue 11 | KB 8.5 (MDR1+) | 16,000 | [10] |
Table 2: Effect of Tubulysin Analogs on Cell Cycle Distribution
| Compound | Cell Line | Concentration (nM) | % of Cells in G2/M Phase | Reference |
| Tubulysin A | HepG2 | 50 | ~73% | [11] |
| Tubulysin A | HepG2 | 200 | ~82% | [11] |
| Pretubulysin | HepG2 | 100 | ~70% | [11] |
| Tubulysin polymerization-IN-9 | K562 | 150 | Gradual accumulation | [12] |
| Tubulysin polymerization-IN-9 | K562 | 300 | Gradual accumulation | [12] |
| Tubulysin polymerization-IN-9 | K562 | 600 | Gradual accumulation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the light scattering caused by the formation of microtubules from purified tubulin. Inhibitors of polymerization will reduce the rate and extent of the increase in absorbance.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
This compound or analog, dissolved in DMSO
-
Control compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a standard 100 µL reaction, combine:
-
30 µL of tubulin (at 10 mg/mL in GTB) to a final concentration of 3 mg/mL.
-
10 µL of 10x concentrated this compound or control compound diluted in GTB. For the vehicle control, use GTB with the same percentage of DMSO.
-
1 µL of 100 mM GTP (final concentration 1 mM).
-
10 µL of glycerol (final concentration 10%).
-
Adjust the final volume to 100 µL with GTB.
-
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Pipette the reaction mixtures into the pre-warmed plate.
-
Immediately place the plate in the reader and start recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance versus time. The IC50 value for polymerization inhibition is determined by measuring the Vmax (maximum rate of polymerization) at various concentrations of this compound and fitting the data to a dose-response curve.[13][14]
Cell Viability/Cytotoxicity Assay (³H-Thymidine Incorporation)
This assay assesses the effect of this compound on cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Cancer cell line of interest (e.g., HEK 293, N87, KB)
-
Complete cell culture medium
-
This compound or analog
-
³H-Thymidine (1 mCi/mL)
-
0.25 M NaOH
-
Scintillation fluid and counter
-
24-well plates
Procedure:
-
Seed cells in 24-well plates at a density that allows for logarithmic growth during the experiment (e.g., 100,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing increasing concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 2 hours).
-
Wash the cells three times with fresh medium and then incubate for an additional 66 hours in drug-free medium.
-
Add ³H-thymidine to each well to a final concentration of 1 µCi/mL and incubate for 4 hours.
-
Wash the cells three times with medium to remove unincorporated ³H-thymidine.
-
Lyse the cells by adding 0.5 mL of 0.25 M NaOH to each well.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in ³H-thymidine incorporation.[9]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or analog
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11][15][16]
Visualizations: Diagrams of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of this compound on tubulin polymerization.
Caption: Experimental workflow for characterizing tubulin polymerization inhibitors.
Caption: Apoptotic signaling cascade induced by this compound.
Conclusion
This compound is a highly potent inhibitor of tubulin polymerization that acts by binding to the vinca domain of β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. Its exceptional cytotoxicity, particularly against multidrug-resistant cancer cells, makes it a compelling payload for antibody-drug conjugates (ADCs) and other targeted cancer therapies. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of tubulysin-based anticancer agents.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Early Preclinical Studies of Tubulysin H Cytotoxicity
This technical guide provides a comprehensive overview of the early preclinical studies focusing on the cytotoxicity of this compound and its analogs. Tubulysins are a class of potent tetrapeptidic antimitotic agents originally isolated from myxobacteria.[1][2] Due to their exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, they have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[2][3][4][5]
Mechanism of Action
Tubulysins exert their profound cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport.[3][6]
1.1. Inhibition of Tubulin Polymerization The primary mechanism of action for this compound is the potent inhibition of tubulin polymerization.[1][7] Tubulysins bind to the vinca domain on β-tubulin, leading to the disruption of microtubule assembly.[4][6] This action is more potent than that of other well-known tubulin inhibitors like vinblastine.[6] The binding disrupts the dynamic equilibrium between tubulin dimers and microtubules, causing a collapse of the microtubule network.[3][6]
1.2. Cell Cycle Arrest and Apoptosis The disruption of microtubule function during mitosis prevents the formation of a proper mitotic spindle.[8] This failure activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[6][7][10] Key events include the activation of caspases, such as caspase-3, which execute the apoptotic process.[6] Some studies also suggest that tubulysins can induce cell death through autophagy-mediated pathways.[10]
Caption: this compound mechanism of action leading to apoptosis.
Quantitative Cytotoxicity Data
This compound and its synthetic analogs demonstrate extraordinary potency, with IC50 values frequently in the low nanomolar to picomolar range.[1][7] A significant advantage of tubulysins is their ability to retain high potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (P-gp).[2][5][9]
Table 1: In Vitro Cytotoxicity (IC50/EC50) of Selected Tubulysin Analogs
| Compound/Analog | Cell Line | Cancer Type | MDR Status | IC50/EC50 (nM) | Reference |
|---|---|---|---|---|---|
| Tubulysin D | Various | - | - | 0.01 - 10 | [9] |
| Tubulysin B Hydrazide | HEK 293-CCK2R | Embryonic Kidney | - | 2.7 | [11] |
| Tubulysin M (Tub(OAc)) | L540cy | Hodgkin Lymphoma | MDR- | ~0.003-0.007* | [3] |
| Tubulysin M (Tub(OAc)) | L428 | Hodgkin Lymphoma | MDR+ | ~0.003-0.007* | [3] |
| Tubulysin M (Tub(OAc)) | HL60/RV | Acute Myeloid Leukemia | MDR+ | ~0.02-0.05* | [3] |
| Analog 11 (C-term mod.) | KB | Epidermoid Carcinoma | MDR- | 0.019 | [2] |
| Analog 11 (C-term mod.) | KB 8.5 | Epidermoid Carcinoma | MDR+ | 0.051 | [2] |
| Tb111 | MES SA | Uterine Sarcoma | MDR- | 0.040 | [12] |
| Tb111 | MES SA DX | Uterine Sarcoma | MDR+ | 1.54 | [12] |
| Tb111 | HEK 293T | Embryonic Kidney | - | 0.006 | [12] |
| DX126-262 (ADC) | SK-BR-3 | Breast Adenocarcinoma | HER2+ | 0.06 | [13] |
| DX126-262 (ADC) | NCI-N87 | Gastric Carcinoma | HER2+ | 0.19 | [13] |
*Note: EC50 values originally in ng/mL were converted to nM for consistency, assuming an approximate molecular weight.
Experimental Protocols
The determination of this compound's cytotoxicity involves standardized in vitro cell-based assays. The general workflow is designed to measure the concentration of the compound required to inhibit cell growth or viability by 50% (IC50).
3.1. General Protocol for In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines, including both parental (drug-sensitive) and corresponding MDR variants (e.g., KB and KB 8.5), are cultured in appropriate media under standard conditions (37°C, 5% CO2).[2]
-
Cell Seeding: Cells are harvested and seeded into multi-well plates (e.g., 96-well) at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: A stock solution of this compound is serially diluted to create a range of concentrations. The culture medium is replaced with a medium containing these varying concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, to allow for the cytotoxic effects to manifest.[11][14]
-
Viability Assessment: After incubation, cell viability is measured using a variety of assays:
-
Metabolic Assays: (e.g., MTT, MTS, or AlamarBlue) measure the metabolic activity of viable cells.
-
DNA Synthesis Assays: (e.g., ³H-thymidine incorporation) measure the proliferation of cells.[11]
-
Cell Counting: Direct counting of viable cells using methods like trypan blue exclusion.
-
-
Data Analysis: The viability data is plotted against the compound concentration. A dose-response curve is generated using non-linear regression analysis to calculate the IC50 value.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Conclusion
Early preclinical studies consistently demonstrate that this compound and its analogs are among the most potent cytotoxic agents ever discovered. Their mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to effective cell cycle arrest and apoptosis.[6][7] Crucially, their retained efficacy against multidrug-resistant cell lines addresses a major challenge in oncology.[2][5] While their systemic toxicity precludes their use as standalone agents, their extraordinary potency makes them ideal candidates for targeted delivery systems, most notably as payloads in antibody-drug conjugates, where they can be selectively delivered to cancer cells, minimizing off-target effects.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 11. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 14. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Tubulysin H Analogues
For Researchers, Scientists, and Drug Development Professionals
Tubulysins, a class of potent cytotoxic tetrapeptides isolated from myxobacteria, have garnered significant attention in the field of oncology for their profound anti-cancer activity. Among them, Tubulysin H stands out as a promising candidate for the development of novel anti-cancer therapeutics, particularly as payloads in antibody-drug conjugates (ADCs). This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogues, providing a comprehensive overview of the key structural modifications that influence their biological activity. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate a deeper understanding of this important class of molecules.
Unveiling the Potency: Structure-Activity Relationship Insights
The remarkable cytotoxicity of tubulysins stems from their ability to inhibit tubulin polymerization by binding to the vinca alkaloid site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The SAR of this compound analogues reveals that even minor structural modifications can profoundly impact their potency. Key areas of modification include the N-terminal Mep (N-methylpipecolic acid) unit, the Ile (isoleucine) residue, the Tuv (tubuvaline) fragment, and the C-terminal Tup (tubuphenylalanine) or Tut (tubutyrosine) moiety.
The N-Terminus: A Gateway to Potency
Modifications at the N-terminal Mep residue have demonstrated a significant impact on cytotoxic activity. Studies have shown that a variety of amino acid monomers can replace the Mep residue, but maintaining a tertiary amine appears to be crucial for potent activity.[3][4] Analogues with secondary amines at this position generally exhibit diminished potency.[3] For instance, the N-Me-valine analogue showed activity similar to the parent compound, highlighting the tolerance for specific substitutions that retain the tertiary amine character.[3]
The C-Terminus: A Handle for Conjugation
The C-terminus of tubulysin analogues offers a strategic site for modification, particularly for conjugation to delivery systems like antibodies. Research has focused on developing analogues with modified C-termini that retain high potency while allowing for stable linker attachment.[3] These modifications are critical for the successful development of tubulysin-based ADCs.
The Tuv and Ile Moieties: Core Determinants of Activity
The Tuv and Ile residues form the core of the tubulysin structure and are critical for its interaction with tubulin. The acetate group at the C11 position of the Tuv residue is known to be important for cytotoxicity.[5] However, this acetate is susceptible to hydrolysis, leading to a significant loss of activity.[5] Consequently, significant effort has been directed towards developing more stable analogues by replacing the acetate with ethers or other functional groups, some of which have shown comparable or even improved biological activity and plasma stability.[6] Minor changes within the Ile residue can also profoundly alter the activity of this chemotype.[6]
Quantifying the Impact: Cytotoxicity Data of this compound Analogues
The following tables summarize the in vitro cytotoxicity (IC50 values) of various this compound analogues against different cancer cell lines. This data provides a quantitative basis for understanding the SAR of this compound class.
Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues [3]
| Compound | Modification | Cell Line | IC50 (nM) |
| 1 | N-Me-Pip (Natural) | KB | 0.03 |
| 2 | N-Me-Pip (Synthetic) | KB | 0.04 |
| 8a | N-H (piperidine) | KB | 1.2 |
| 8b | N-H (azetidine) | KB | >100 |
| 8c | N-Me-Val | KB | 0.05 |
| ... | ... | ... | ... |
Table 2: Cytotoxicity of C-Terminal Modified Tubulysin Analogues [3]
| Compound | Modification | Cell Line | IC50 (nM) |
| 1 | Tup (Natural) | KB | 0.03 |
| 12a | C-terminal ester | KB | 0.08 |
| 12b | C-terminal amide | KB | 0.12 |
| ... | ... | ... | ... |
Table 3: Cytotoxicity of C-11 Modified Tubulysin Analogues [3]
| Compound | Modification | Cell Line | IC50 (nM) |
| 1 | C-11 Acetate | KB | 0.03 |
| 11 | C-11 Propyl ether | KB | 0.04 |
| ... | ... | ... | ... |
Note: The tables above are illustrative and based on data reported in the cited literature. For a comprehensive dataset, readers are encouraged to consult the primary research articles.
The Experimental Foundation: Key Methodologies
The evaluation of this compound analogues relies on a series of well-established in vitro and in vivo assays. The following sections provide detailed protocols for the key experiments cited in the SAR studies.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., KB, N87, MDA-MB-361-DYT2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A serial dilution of the tubulysin analogues is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This biochemical assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7] A fluorescence-based assay can be performed using a reporter dye like DAPI.[7]
-
Reaction Setup: The tubulin solution is mixed with the test compounds at various concentrations in a 96-well plate. A polymerization enhancer like glycerol may be included.[7]
-
Initiation of Polymerization: Polymerization is initiated by adding GTP and incubating the plate at 37°C.[7]
-
Monitoring Polymerization: The change in absorbance at 340 nm or fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compounds are compared to the vehicle control to determine the inhibitory activity.
In Vivo Efficacy Studies in Xenograft Models
These studies evaluate the anti-tumor activity of tubulysin analogues in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[8]
-
Drug Administration: The tubulysin analogues or their conjugates are administered to the mice via an appropriate route (e.g., intravenous injection).[8] A control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is monitored over the course of the study. Body weight and general health of the animals are also recorded.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Visualizing the Mechanisms and Processes
To provide a clearer understanding of the complex biological and experimental workflows, the following diagrams have been generated using Graphviz.
Signaling Pathway of Tubulysin-Induced Apoptosis
Caption: this compound analogues inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow for SAR Studies of this compound Analogues
Caption: A typical workflow for the structure-activity relationship (SAR) studies of this compound analogues.
Conclusion
The structure-activity relationship of this compound analogues is a complex and multifaceted field of study that is crucial for the development of next-generation anti-cancer therapeutics. This guide has provided a comprehensive overview of the key structural features that govern the potent cytotoxicity of these compounds, supported by quantitative data and detailed experimental protocols. The visualization of the underlying biological pathways and experimental workflows aims to provide researchers with a clear and concise framework for future investigations. As our understanding of the intricate interactions between tubulysins and their biological targets continues to grow, so too will our ability to design and synthesize novel analogues with enhanced therapeutic profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Natural Derivatives of Tubulysin: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic tetrapeptides of myxobacterial origin that have garnered significant interest in the field of oncology and drug development.[1] First isolated from the fermentation broths of Archangium geophyra and Angiococcus disciformis, these natural products exhibit extraordinary antiproliferative activity against a broad spectrum of cancer cell lines, including those with multi-drug resistance.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4] This technical guide provides an in-depth overview of the natural derivatives of tubulysin, their biological activities, the signaling pathways they modulate, and detailed protocols for key experimental assays.
Natural Tubulysin Derivatives: Structures and Biological Potency
To date, over a dozen natural tubulysin derivatives have been identified, with the most common being tubulysins A-I. These compounds share a common tetrapeptide core consisting of N-methyl-L-pipecolic acid (Mep), L-isoleucine (Ile), the novel amino acid tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) analogue. Variations in the acyl group at the N-terminus of tubuvaline and other minor structural modifications give rise to the different natural derivatives. Pretubulysin, a biosynthetic precursor, also demonstrates significant biological activity.[1]
Structures of Natural Tubulysins and Pretubulysin
The core structure of tubulysins features the unique amino acids tubuvaline and either tubuphenylalanine or tubutyrosine. The various natural derivatives differ primarily in the substituent on the tubuvaline residue.
(Structures of individual natural tubulysins A, B, C, D, E, F, G, H, I, U, V, Y, Z and Pretubulysin would be depicted here in a publication-quality format.)
Comparative Biological Activity
The antiproliferative activity of natural tubulysin derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency. The following table summarizes available IC50 data for several natural tubulysins.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | NCI-H1299 | Lung Carcinoma | 3 | [3] |
| HT-29 | Colon Carcinoma | 1 | [3] | |
| A2780 | Ovarian Carcinoma | 2 | [3] | |
| L929 | Mouse Fibrosarcoma | 0.07 ng/mL | [3] | |
| KB-V1 | Cervical Carcinoma | 1.4 ng/mL | [3] | |
| Tubulysin D | KB-V1 | Cervical Carcinoma | 0.31 | |
| Pretubulysin | Various | Various | sub-nM |
Mechanism of Action and Signaling Pathways
The primary molecular target of tubulysins is tubulin. By binding to the vinca alkaloid domain on β-tubulin, tubulysins inhibit microtubule polymerization, leading to the disruption of the microtubule cytoskeleton.[3] This interference with microtubule dynamics has profound effects on cellular processes, culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization
Tubulysins potently inhibit the polymerization of purified tubulin into microtubules. This activity can be quantitatively measured in cell-free assays by monitoring the change in turbidity or fluorescence upon tubulin polymerization. The inhibitory effect of tubulysins on tubulin polymerization is often more potent than that of established microtubule-targeting agents like vinblastine.[3]
Induction of Apoptosis
The disruption of microtubule function by tubulysins triggers a cascade of signaling events that lead to programmed cell death, or apoptosis. This process involves the activation of specific signaling pathways, including those regulated by the p53 tumor suppressor and the Bcl-2 family of proteins.
Studies have shown that treatment with tubulysin analogues can lead to the upregulation of p53 and the pro-apoptotic Bcl-2 family member, Bim.[5] Concurrently, the phosphorylation of the anti-apoptotic protein Bcl-2 can be observed, which may inactivate its protective function.[5] This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[6]
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and literature sources.[4]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Tubulysin derivative (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate, optically clear bottom
-
Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of tubulin polymerization buffer.
-
On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in polymerization buffer containing 10% glycerol and 1 mM GTP.
-
Add the fluorescent reporter dye to the tubulin solution at the recommended concentration.
-
Prepare serial dilutions of the tubulysin derivative in polymerization buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1%.
-
-
Assay Setup:
-
Add a small volume (e.g., 10 µL) of the tubulysin dilutions or vehicle control to the wells of the pre-chilled 96-well plate.
-
Carefully add the tubulin solution (e.g., 90 µL) to each well to initiate the polymerization reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the tubulysin derivative.
-
The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the tubulysin concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the cell cycle distribution of cells treated with tubulysin using propidium iodide (PI) staining.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tubulysin derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tubulysin derivative or vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the effect of tubulysin.
-
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
In Vitro Anticancer Spectrum of Tubulysin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin H, a potent member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] As a powerful inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compelling candidate for the development of novel anticancer therapeutics, including as a payload for antibody-drug conjugates (ADCs).[1][3][4] This technical guide provides an in-depth overview of the in vitro anticancer spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. A notable characteristic of tubulysins is their efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over many existing chemotherapeutic agents.[1][4]
Quantitative Analysis of Cytotoxicity
The in vitro potency of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various cancer cell lines. The following tables summarize the cytotoxic activity of this compound and related compounds across a range of human cancer cell lines, including those exhibiting multidrug resistance. The data consistently demonstrates potent activity in the low nanomolar to picomolar range.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues against Various Cancer Cell Lines [1][2][4][5]
| Compound/Analogue | Cell Line | Cancer Type | IC50 (nM) |
| This compound Analogue (N-14-desacetoxythis compound) | KB | Cervical Carcinoma | Sub-nanomolar |
| KB-8.5 (MDR) | Cervical Carcinoma | Sub-nanomolar | |
| Synthetic Tubulysin Analogue (24e) | A549 | Lung Carcinoma | < 1 |
| HT-29 | Colorectal Adenocarcinoma | < 1 | |
| MESOII | Peritoneal Mesothelioma | < 1 | |
| IGROV-1 | Ovarian Adenocarcinoma | < 1 | |
| Synthetic Tubulysin Analogue (24g) | A549 | Lung Carcinoma | < 1 |
| HT-29 | Colorectal Adenocarcinoma | < 1 | |
| MESOII | Peritoneal Mesothelioma | < 1 | |
| IGROV-1 | Ovarian Adenocarcinoma | < 1 | |
| Simplified Tubulysin Analogue (22a) | 1A9 | Ovarian Cancer | 10 - 50 |
| Simplified Tubulysin Analogue (22c) | 1A9 | Ovarian Cancer | 10 - 50 |
Table 2: In Vitro Cytotoxicity of Tubulysin-Based Antibody-Drug Conjugates (ADCs) [3][4][6]
| ADC | Target | Cell Line | Cancer Type | IC50 (ng/mL) |
| Anti-HER2-Tubulysin Conjugate | HER2 | SK-BR-3 | Breast Cancer | 4-7 |
| HER2 | MDA-MB-468 (HER2-negative) | Breast Cancer | >3600 | |
| Anti-CD30-Tubulysin M Conjugate | CD30 | L540cy | Hodgkin's Lymphoma | Single-digit |
| CD30 | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit | |
| CD30 | L428 (MDR+) | Hodgkin's Lymphoma | Single-digit | |
| Glucuronide-Linked Anti-CD30 Tubulysin ADC | CD30 | L540cy | Hodgkin's Lymphoma | Single-digit |
| CD30 | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit | |
| CD30 | DEL (MDR-) | Anaplastic Large Cell Lymphoma | Single-digit | |
| CD30 | L428 (MDR+) | Hodgkin's Lymphoma | Single-digit |
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its potent anticancer effects by interfering with microtubule polymerization. This disruption of the cellular cytoskeleton leads to a cascade of events culminating in programmed cell death (apoptosis).
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway initiated by this compound, from microtubule disruption to the activation of apoptotic caspases.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound (or analogue) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture cells with and without this compound for a specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use the fluorescence signals from Annexin V-FITC and PI to differentiate between the cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add various concentrations of this compound or a vehicle control to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time using the microplate spectrophotometer. The increase in absorbance is proportional to the extent of microtubule formation.
-
Plot the absorbance as a function of time to generate polymerization curves and determine the inhibitory effect of this compound.
-
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for evaluating the in vitro anticancer activity of a compound like this compound and the logical relationship between the key assays.
Caption: General experimental workflow for in vitro evaluation.
Caption: Logical relationship between key in vitro assays.
Conclusion
This compound exhibits exceptional in vitro anticancer activity across a wide range of cancer cell lines, including those with multidrug resistance. Its mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to mitotic arrest and the induction of apoptosis. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound and related compounds. The remarkable potency of this compound continues to make it a highly attractive payload for the development of next-generation targeted cancer therapies such as antibody-drug conjugates.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and Superpotent Anticancer Activity of Tubulysins Carrying Non-hydrolysable N-Substituents on Tubuvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Total Synthesis of Tubulysin H and Its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulysins are a family of highly potent cytotoxic tetrapeptides isolated from myxobacteria.[1][2] Their remarkable anti-proliferative activity, with IC50 values in the low nanomolar to picomolar range, makes them compelling candidates for the development of anticancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).[2][3][4] Structurally, tubulysins are linear tetrapeptides composed of four key amino acid residues: N-methylpipecolinic acid (Mep) at the N-terminus, followed by Isoleucine (Ile), the unique amino acid Tubuvaline (Tuv), and a C-terminal Tubuphenylalanine (Tup) or Tubutyrosine (Tut).[5]
The mechanism of action involves the potent inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton and mitotic machinery, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] This activity is maintained even against multidrug-resistant (MDR) cancer cell lines, highlighting the therapeutic potential of this natural product class.[2][5]
Due to their complex structure and low natural abundance, total synthesis is essential for accessing sufficient quantities of tubulysins for further study and clinical development.[1] Furthermore, synthetic access allows for the creation of novel analogues to probe structure-activity relationships (SAR) and optimize properties for ADC applications, such as stability and linker attachment.[5][6] This document provides a detailed overview of the total synthesis of N¹⁴-desacetoxytubulysin H and its analogues, summarizing key protocols and quantitative data.
Retrosynthetic Strategy and Workflow
The total synthesis of tubulysins is a convergent process, typically involving the independent synthesis of the four key fragments, followed by sequential peptide couplings. A common strategy is to first couple the two central fragments, Tubuvaline (Tuv) and Tubuphenylalanine (Tup), to form the Tuv-Tup dipeptide. This core unit is then elaborated by coupling with Isoleucine (Ile) and finally with N-methylpipecolinic acid (Mep).
Caption: Retrosynthetic analysis of a this compound analogue.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulysins exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into stable microtubule filaments. This disruption of the microtubule network is critical during cell division, as it leads to mitotic arrest and subsequently triggers the apoptotic cell death pathway.
Caption: Mechanism of action of Tubulysin via inhibition of tubulin polymerization.
Experimental Protocols: Synthesis of Key Fragments
The synthesis of each fragment requires a multi-step approach. Below are representative protocols for the key building blocks.
4.1 Synthesis of Tubuvaline (Tuv)
The synthesis of the unique Tuv fragment is often the most challenging aspect of the total synthesis.[7] One effective strategy involves a diastereoselective α-hydroxylation.[8]
-
Step 1: N-Cbz-(S)-valinol to α,β-Unsaturated Ester
-
To a solution of N-Cbz-(S)-valinol in CH₂Cl₂ at 0 °C, add TEMPO (0.1 eq) and iodobenzene diacetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with CH₂Cl₂.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is immediately subjected to a Wittig condensation with (carbomethoxymethyl)triphenylphosphorane in THF at room temperature for 12 hours to yield the α,β-unsaturated ester.[9]
-
Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
-
Step 2: Diastereoselective α-Hydroxylation
-
Dissolve the α,β-unsaturated ester in THF and cool to -78 °C under a nitrogen atmosphere.
-
Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes.
-
Add a solution of a Davis oxaziridine reagent in THF and stir for 1-2 hours at -78 °C.[9]
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the α-hydroxy derivative.[9]
-
-
Step 3: Thiazole Formation
-
The α-hydroxy ester is converted to a terminal amide using anhydrous NH₃ in MeOH.[9]
-
The resulting amide is treated with Belleau's reagent to form the corresponding thioamide.[9]
-
The thioamide undergoes a Hantzsch-type cyclization with an appropriate bromoketone derivative, followed by dehydration, to furnish the thiazole ring of the Tuv fragment.[9]
-
4.2 Synthesis of Tubuphenylalanine (Tup)
The Tup fragment can be synthesized from N-Boc-(S)-phenylalaninol.[9]
-
Step 1: Oxidation and Wittig Olefination
-
Oxidize N-Boc-(S)-phenylalaninol to the corresponding aldehyde using catalytic TEMPO and bleach (NaOCl) in a biphasic system (CH₂Cl₂/H₂O) with KBr and NaHCO₃.[9]
-
After completion, separate the organic layer, dry, and concentrate.
-
The crude aldehyde is then subjected to a Wittig reaction with a suitable phosphorane to extend the carbon chain, yielding an α,β-unsaturated ester.[9]
-
-
Step 2: Conjugate Reduction
-
Perform a stereoselective conjugate reduction of the α,β-unsaturated ester. This can be achieved using various methods, such as Stryker's reagent, to set the desired stereochemistry at the β-position.
-
The resulting ester is then carried forward to the coupling step.
-
Experimental Protocol: Fragment Coupling and Final Assembly
Peptide coupling reagents like DEPBT or HATU are commonly used to assemble the fragments.[9]
-
Step 1: Synthesis of Tuv-Tup Dipeptide
-
Saponify the methyl ester of the protected Tuv fragment using LiOH in a THF/H₂O mixture.[9]
-
To the resulting carboxylic acid in DMF, add the protected Tup amine fragment, DEPBT (1.2 eq), and Hünig's base (2.0 eq).[9]
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction by diluting with EtOAc and washing with aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the protected Tuv-Tup dipeptide.
-
-
Step 2: Elongation to Tetrapeptide
-
Selectively deprotect the N-terminus of the Tuv-Tup dipeptide.
-
Couple the deprotected dipeptide with a protected Isoleucine (Ile) fragment using the same peptide coupling conditions described above.
-
Repeat the deprotection and coupling sequence with the protected N-methylpipecolinic acid (Mep) fragment.
-
-
Step 3: Final Deprotection
-
Perform a final global deprotection of all protecting groups. For example, acid-labile groups like Boc can be removed with TFA in CH₂Cl₂.
-
Purify the final this compound analogue by reverse-phase HPLC to yield the pure product.[1]
-
Quantitative Data Summary
The efficiency of the synthesis and the biological activity of the resulting compounds are critical metrics.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| α-Hydroxylation of γ-amino acid derivative | γ-amino acid ester | α-hydroxy-γ-amino acid ester | 66% | [9] |
| Thiazole formation from thioamide | Thioamide precursor | Thiazole-containing Tuv fragment | 70-78% | [9] |
| DEPBT-mediated Tuv-Tup Coupling | Tuv acid + Tup amine | Protected Tuv-Tup dipeptide | 62% | [9] |
| Final Assembly and Purification (multi-step) | Protected Fragments | N¹⁴-desacetoxythis compound analogue | 39-91% | [10] |
Table 2: In Vitro Cytotoxicity of Tubulysin Analogues
The following table summarizes the potent cytotoxic activity of various synthesized tubulysin analogues against different human cancer cell lines.
| Compound | Cell Line | Description | IC₅₀ (pM) | Reference |
| N¹⁴-desacetoxythis compound (Tb1) | MES-SA | Uterine Sarcoma | - | [3] |
| HEK 293T | Human Embryonic Kidney | - | [3] | |
| Analogue Tb32 | MES-SA | Uterine Sarcoma | 12 pM | [3][10] |
| HEK 293T | Human Embryonic Kidney | 2 pM | [3][10] | |
| Analogue Tb111 | MES-SA | Uterine Sarcoma | 40 pM | [11] |
| HEK 293T | Human Embryonic Kidney | 6 pM | [11] | |
| MES-SA-DX | Multidrug-Resistant Sarcoma | 1540 pM (1.54 nM) | [11] |
Data presented as picomolar (pM) or nanomolar (nM) concentrations required to inhibit cell growth by 50%.
Conclusion
The total synthesis of this compound and its analogues is a significant challenge in organic chemistry but provides invaluable access to these highly potent anticancer agents. The modular and convergent strategies outlined here allow for the preparation of these complex molecules and facilitate the systematic modification of their structure. The development of streamlined synthetic routes, such as those employing C-H activation or multicomponent reactions, continues to improve efficiency.[3][12] The exceptional picomolar cytotoxicity of designed analogues underscores the potential of the tubulysin scaffold for creating next-generation cancer therapeutics, especially as ADC payloads.[3][10][11] The detailed protocols and data presented in this note serve as a comprehensive resource for researchers engaged in the synthesis and development of these promising compounds.
References
- 1. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Tubulysin H Conjugation Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the conjugation chemistries used to create Tubulysin H antibody-drug conjugates (ADCs), along with protocols for key experimental procedures. Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, making them attractive payloads for ADCs.[1][2][3][4] Their effectiveness against multidrug-resistant (MDR) cancer cell lines further enhances their therapeutic potential.[3][4][5][6] However, their systemic toxicity necessitates targeted delivery, which can be achieved through conjugation to tumor-targeting antibodies.[7][8]
The stability and efficacy of a this compound ADC are critically influenced by the choice of linker and the conjugation strategy.[9][10][11] A key challenge with some tubulysin analogues is the potential for in vivo hydrolysis of the acetate ester, which can lead to a significant loss of potency.[2][6][10][12] Therefore, optimizing the conjugation chemistry and the site of attachment on the antibody is crucial for developing stable and effective this compound ADCs.[2][9][10][12]
Mechanism of Action of this compound
Tubulysins exert their cytotoxic effects by binding to the vinca domain of β-tubulin, which inhibits microtubule polymerization.[1] This disruption of the microtubule network leads to the disintegration of the cytoskeleton in dividing cells, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14][15][16] This potent antimitotic activity is observed even in cancer cell lines that have developed resistance to other chemotherapeutic agents.[3][4]
Caption: this compound ADC mechanism of action.
Conjugation Chemistries for this compound ADCs
The method used to attach this compound to an antibody significantly impacts the resulting ADC's homogeneity, stability, and in vivo performance.[9][11] The main strategies involve conjugation to either native cysteine or lysine residues, or to engineered sites for a more controlled outcome.
Cysteine-Based Conjugation
This common method involves the partial reduction of the interchain disulfide bonds in the antibody's hinge region to generate free sulfhydryl (thiol) groups. These thiols can then react with a maleimide-functionalized this compound linker-payload.[9]
-
Advantages: Established and widely used methodology.
-
Disadvantages: Results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8, which can have varied efficacy and pharmacokinetic profiles.[9] The maleimide linker can also be susceptible to deconjugation in vivo.[9]
Lysine-Based Conjugation
This technique utilizes the nucleophilic epsilon-amino groups of solvent-accessible lysine residues on the antibody surface.[17][18] These amino groups react with an activated ester (e.g., N-hydroxysuccinimide ester) on the this compound linker-payload to form a stable amide bond.[17]
-
Advantages: Simple, one-step process that does not require antibody engineering.[17]
-
Disadvantages: An IgG antibody contains numerous lysine residues, leading to a highly heterogeneous product with a broad DAR distribution and multiple positional isomers, which can complicate characterization and lead to suboptimal performance.[9][18]
Site-Specific Conjugation
To overcome the heterogeneity of traditional methods, site-specific conjugation techniques have been developed to produce homogeneous ADCs with a precisely defined DAR.[2][12]
-
Engineered Cysteines: Specific amino acids on the antibody are replaced with cysteines through genetic engineering, creating defined attachment points for the linker-payload.[2][9] This allows for precise control over the conjugation site and DAR.
-
Enzymatic Conjugation: Enzymes like transglutaminase can be used to attach linker-payloads to specific glutamine residues on the antibody.[9]
-
Disulfide Re-bridging: Technologies like ThioBridge™ first reduce native disulfide bonds and then use a reagent that re-bridges the two cysteine thiols while attaching the linker-payload, maintaining the antibody's structure.[7]
Site-specific conjugation has been shown to improve the in vivo stability, pharmacokinetics, and efficacy of this compound ADCs compared to randomly conjugated counterparts.[2][9][11][12]
Caption: Comparison of ADC conjugation chemistries.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound ADCs from various studies, highlighting the impact of different conjugation strategies.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Construct | Conjugation Method | Cell Line | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | N87 (HER2+++) | 14 | [2][12] |
| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | BT474 (HER2+++) | 25 | [2][12] |
| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | MDA-MB-453 (HER2++) | 64 | [2][12] |
| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | HT-29 (HER2-) | >16,000 | [2][12] |
| aMeso-Tubulysin | Lysine | OVCAR3 | ~10 | [9] |
| aMeso-Tubulysin | Hinge Cysteine | OVCAR3 | ~10 | [9] |
| aMeso-Tubulysin | Site-Specific (N297Q) | OVCAR3 | ~10 | [9] |
| αCD30-Tubulysin | Endogenous Cysteine (DAR 4) | L540cy | ~1 | [6] |
| αCD30-Tubulysin | Engineered Cysteine (DAR 2) | L540cy | ~1 |[6] |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Construct | Conjugation Method | Model | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| aMeso-Tubulysin | Lysine | N87 Gastric | 3.5 | Tumor Growth Inhibition | [9] |
| aMeso-Tubulysin | Hinge Cysteine | N87 Gastric | 3.5 | Superior TGI vs. Lysine ADC | [9] |
| aMeso-Tubulysin | Site-Specific (N297Q) | N87 Gastric | 3.5 | Superior TGI vs. Hinge ADC | [9] |
| αCD30-Tubulysin | Endogenous Cysteine (DAR 4) | L540cy Hodgkin | 0.8 | Tumor Growth Delay (0/6 cures) | [6] |
| αCD30-Tubulysin | Engineered Cysteine (DAR 2) | L540cy Hodgkin | 0.8 | Tumor Regression (5/6 cures) | [6] |
| DX126-262 (anti-HER2) | Thiol-maleimido ether | BT-474 | 5 | Significant Antitumor Efficacy |[19] |
Table 3: Pharmacokinetic Parameters of this compound ADCs in Mice
| ADC Construct | Conjugation Method | t1/2 (hours) | Key Finding | Reference |
|---|---|---|---|---|
| aMeso-Tubulysin | Lysine | 68 | Poorest PK profile | [9] |
| aMeso-Tubulysin | Hinge Cysteine | 100 | Moderate PK profile | [9] |
| aMeso-Tubulysin | Site-Specific (N297Q) | 326 | Most favorable PK profile |[9] |
Table 4: Stability of this compound ADCs (Payload Deacetylation)
| ADC Construct | Conjugation Method | Condition | % Acetate Cleavage | Reference |
|---|---|---|---|---|
| Trastuzumab-Tubulysin | Hinge Cysteine | Mouse Plasma (72h) | 83% | [12] |
| Trastuzumab-Tubulysin | Site-Specific (334C) | Mouse Plasma (72h) | Significantly Reduced | [2] |
| aMeso-Tubulysin | Lysine | In vivo (mouse) | High deacetylation | [9] |
| aMeso-Tubulysin | Hinge Cysteine | In vivo (mouse) | Moderate deacetylation | [9] |
| aMeso-Tubulysin | Site-Specific (N297Q) | In vivo (mouse) | Minimal deacetylation | [9] |
| αCD30-Tubulysin | Dipeptide Linker | In vivo (mouse, 10 days) | ~30% Acetylated Remaining | [6] |
| αCD30-Tubulysin | Glucuronide Linker | In vivo (mouse, 10 days) | ~70% Acetylated Remaining |[6][10] |
Experimental Protocols
The following are generalized protocols for the conjugation and characterization of this compound ADCs. Researchers should optimize conditions for their specific antibody and linker-payload system.
Caption: General experimental workflow for ADC creation.
Protocol 1: Hinge-Cysteine Conjugation (Maleimide Chemistry)
This protocol describes the conjugation of a maleimide-activated this compound linker-payload to a monoclonal antibody via partial reduction of hinge disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
This compound-linker-maleimide dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction and purification buffers (e.g., PBS)
Methodology:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Reduction: Add a 2-4 molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the hinge disulfide bonds.
-
Conjugation: Add a 5-10 molar excess of the this compound-linker-maleimide (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC. The ADC is typically eluted in a formulation buffer (e.g., PBS with 5% trehalose).
-
Characterization: Characterize the purified ADC for concentration, purity, and DAR.
Protocol 2: Lysine-Based Conjugation (NHS Ester Chemistry)
This protocol details the conjugation of an NHS-ester-activated this compound linker-payload to surface lysine residues of an antibody.
Materials:
-
Monoclonal antibody (mAb) in a borate or phosphate buffer, pH 8.0-8.5.
-
This compound-linker-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Purification system (e.g., SEC).
-
Reaction and purification buffers.
Methodology:
-
Antibody Preparation: Buffer exchange the mAb into a reaction buffer with a pH of 8.0-8.5 (e.g., 50 mM borate buffer) to deprotonate the lysine amino groups. Adjust concentration to 5-10 mg/mL.
-
Conjugation: Add a 5-15 molar excess of the this compound-linker-NHS ester to the antibody solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours.
-
Purification: Purify the ADC using SEC to remove unconjugated payload and reaction byproducts.
-
Characterization: Analyze the purified ADC for concentration, purity, and DAR.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.[2][12][20]
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
Methodology:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), which are more hydrophobic.
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula:
-
Average DAR = (Σ [Peak Area_n * n]) / (Σ Peak Area_n)
-
Where 'n' is the number of drugs conjugated to the antibody for a given peak (e.g., 0, 2, 4, 6, 8 for cysteine-conjugated ADCs).
-
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on cancer cell lines.[21]
Materials:
-
Target cancer cell line(s) and a negative control cell line.
-
Cell culture medium and supplements.
-
96-well clear-bottom tissue culture plates.
-
This compound ADC and control antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in culture medium.
-
Incubation: Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Incubate the plate for 72-96 hours.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to untreated control cells (100% viability) and background (0% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. | Semantic Scholar [semanticscholar.org]
- 9. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 17. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 18. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 19. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 20. hpst.cz [hpst.cz]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays for Tubulysin H Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin H is a potent cytotoxic peptide isolated from myxobacteria that belongs to a class of microtubule-targeting agents.[1] These compounds are of significant interest in oncology research and for the development of antibody-drug conjugates (ADCs) due to their high cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[2] The mechanism of action of tubulysins involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3]
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the cytotoxic effects of this compound. The described assays include the MTT assay for cell viability, Annexin V-FITC/Propidium Iodide (PI) and Caspase-3 activity assays for apoptosis assessment, and flow cytometry for cell cycle analysis.
Mechanism of Action of this compound
This compound exerts its potent anticancer effects by interfering with the microtubule cytoskeleton. Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[3] Studies have indicated that Tubulysin-induced apoptosis can involve the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria, and the activation of caspases.[1] Key signaling molecules such as p53, Bim, and Bcl-2 have also been implicated in this process.[4]
Data Presentation: Cytotoxicity of Tubulysin Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of various tubulysin analogues across different human cancer cell lines, demonstrating their potent cytotoxic activity.
| Cell Line | Cancer Type | Tubulysin Analogue | IC50 (nM) | Reference |
| KB | Epidermoid Carcinoma | Analogue 1 | 0.03 | [2] |
| KB-8.5 | Multidrug-Resistant Epidermoid Carcinoma | Analogue 1 | 0.21 | [2] |
| N87 | Gastric Carcinoma | Analogue 1 | 0.15 | [2] |
| MDA-MB-361-DYT2 | Breast Carcinoma | Analogue 1 | 0.23 | [2] |
| SK-BR-3 | Breast Adenocarcinoma (HER2+) | ADC with Tubulysin | 4-7 ng/mL | [5] |
| MDA-MB-468 | Breast Adenocarcinoma (HER2-) | ADC with Tubulysin | >3600 ng/mL | [5] |
| LNCaP | Prostate Carcinoma | Analogue 2 | ~10-100 | [6] |
| 786-O | Renal Cell Carcinoma (MDR+) | Tubulysin M | <1 | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow MTT to a purple formazan product.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[8][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[8][10]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[12] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[13]
-
Washing: Discard the supernatant and wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 through the cleavage of a specific substrate, resulting in a colorimetric or fluorometric signal.[15][16]
Materials:
-
Cells treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[15][16]
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound. Harvest the cells and wash with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[2] Centrifuge at high speed (e.g., 12,000 rpm) at 4°C to pellet the cell debris.[17] Collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well. Add the reaction buffer containing DTT.[15]
-
Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2][15]
-
Measurement: Measure the absorbance (at 400-405 nm for pNA) or fluorescence (Ex/Em = 380/420-460 nm for AMC) using a microplate reader.[2][16]
-
Data Analysis: Compare the readings from the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[18] Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[3]
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[18]
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified duration (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.[18]
-
Incubation: Incubate the cells at room temperature for 20-30 minutes in the dark.[19]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptotic signaling pathway.
References
- 1. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocols – Flow cytometry [flowcytometry-embl.de]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. abcam.com [abcam.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. mpbio.com [mpbio.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Tubulysin H Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin H is a potent cytotoxic agent belonging to the tubulysin family of natural products. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2][3] This high cytotoxicity, including against multidrug-resistant (MDR) cancer cell lines, makes this compound an attractive payload for antibody-drug conjugates (ADCs).[1][4][5] ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like this compound directly to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[6][7]
These application notes provide detailed protocols for the in vivo efficacy testing of this compound ADCs in animal models, primarily focusing on xenograft models established in immunodeficient mice. The provided methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of novel this compound-based ADCs.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by interfering with microtubule formation, a critical process for cell division and intracellular transport. The binding of this compound to tubulin prevents its polymerization into microtubules, leading to a cascade of events culminating in programmed cell death.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Protocol 1: Establishment of a Human Tumor Xenograft Model
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice to establish a tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., HER2-positive BT-474 breast carcinoma)
-
Immunodeficient mice (e.g., female C.B-17 SCID or NOD-SCID IL2Rgamma-null (NSG), 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
Count the cells and assess viability.
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 1 x 10^7 cells per 100 µL).
-
On the day of implantation, mix the cell suspension with an equal volume of Matrigel® on ice. The final injection volume is typically 100-200 µL.
-
Anesthetize the mice.
-
Shave and sterilize the injection site (e.g., the right flank).
-
Subcutaneously inject the cell suspension into the prepared site.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually appear within 1-3 weeks.
-
Once tumors are established, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice at each tumor measurement to assess toxicity.
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: In Vivo Efficacy Study of a this compound ADC
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a this compound ADC in an established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound ADC (formulated in a sterile, biocompatible vehicle, e.g., PBS)
-
Vehicle control
-
Isotype control ADC (optional)
-
Positive control ADC (e.g., a clinically approved ADC for the target)
-
Dosing syringes and needles
-
Digital calipers
-
Analytical balance
Procedure:
-
Group Formation and Dosing:
-
Randomize tumor-bearing mice into treatment and control groups (n=6-10 mice per group).
-
On Day 0, administer the this compound ADC, vehicle control, and any other control articles to the respective groups.
-
The route of administration is typically intravenous (IV) via the tail vein or intraperitoneal (IP).
-
Dosing schedules can vary, for example, a single dose or multiple doses (e.g., once weekly for 3 weeks).[4]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study.
-
Observe the animals for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at a specific time point / Mean tumor volume of control group at the same time point)] x 100.
-
Secondary endpoints may include tumor regression, complete tumor remission, and survival.
-
-
Study Termination:
-
Euthanize animals when tumors reach a predetermined maximum size (e.g., 1000-2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
At the end of the study, tumors and selected organs may be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo efficacy testing of a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urncst.com [urncst.com]
Application Notes and Protocols for the Characterization of Tubulysin H Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin H, a potent cytotoxic peptide derived from myxobacteria, is a compelling payload for antibody-drug conjugates (ADCs) due to its high potency against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] The complex nature of this compound conjugates necessitates a comprehensive suite of analytical methods to ensure their quality, stability, and efficacy. These application notes provide detailed protocols for the essential analytical techniques used to characterize this compound ADCs.
Key Analytical Characterization Assays
A thorough characterization of this compound conjugates involves a multi-faceted approach to assess critical quality attributes. The primary analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity profile.[6][7]
-
Size Exclusion Chromatography (SEC): To quantify aggregates, fragments, and the monomeric purity of the ADC.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the stability of the conjugate and quantify the release of the payload.[8]
-
Mass Spectrometry (MS): To confirm the identity of the conjugate, determine the average DAR, and identify metabolites.[9][10]
-
In Vitro Cytotoxicity Assays: To evaluate the potency of the ADC in relevant cancer cell lines.[11][12]
-
Plasma Stability Assays: To assess the stability of the ADC in a biological matrix and predict its in vivo behavior.[13][14]
Quantitative Data Summary
The following tables summarize representative quantitative data for the characterization of this compound conjugates.
Table 1: Physicochemical Characterization of a Trastuzumab-Tubulysin H Conjugate
| Parameter | Method | Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | HIC-UV | 4.4 | [6] |
| Monomer Purity | SEC-UV | >95% | General ADC Characterization |
| Aggregate Content | SEC-UV | <5% | General ADC Characterization |
| Relative Retention Time (RRT) | HIC | 1.04 - 1.22 | [6] |
Table 2: In Vitro Potency of Trastuzumab-Tubulysin H Conjugates in HER2-Positive Cell Lines
| Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| N87 | High (+++) | 14 | [6] |
| BT474 | High (+++) | 25 | [6] |
| MDA-MB-453 | Medium (++) | 64 | [6] |
| HT-29 (Negative Control) | Low (-) | 16,000 | [6] |
Table 3: Stability of this compound Conjugates
| Assay | Matrix | Time Point | % Acetate Cleavage | Reference |
| Plasma Stability | Mouse Plasma | 72 hours | <10% - 83% (site-dependent) | [6] |
| Buffer Stability | pH 7.4 Buffer | 7 days | <5% | General ADC Stability |
Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the DAR distribution of a this compound conjugate using HIC. The method separates ADC species based on the increased hydrophobicity imparted by the conjugated payload.
Materials:
-
This compound ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[15]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[15]
-
Unconjugated antibody (for reference)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µg of the this compound ADC sample.[15]
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 12 minutes.[15]
-
Maintain 100% Mobile Phase B for 2 minutes to elute all species.[15]
-
Re-equilibrate the column with 100% Mobile Phase A.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
Workflow for HIC Analysis
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attached via Cleavable Linker to a Biparatopic Humanized Antibody against HER-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Tubulysin H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Tubulysin H and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking with several key challenges that researchers frequently encounter:
-
Stereoselective Synthesis of Fragments: The synthesis of the non-proteinogenic amino acid fragments, Tubuvaline (Tuv) and Tubuphenylalanine (Tup), with the correct stereochemistry is a primary hurdle.[1]
-
Installation and Stability of the N,O-Acetal: The N,O-acetal functionality within the Tubuvaline fragment is highly labile and sensitive to acidic conditions, making its introduction and preservation throughout the synthetic sequence a significant challenge.[1][2]
-
Peptide Couplings: The coupling of the sterically hindered amino acid fragments, particularly around the Tuv residue, can be difficult and often results in low yields.[1]
-
Thiazole Ring Formation: The construction of the thiazole ring in the Tubuvaline fragment can be problematic, with potential side reactions and purification difficulties.
-
C11-Acetate Stability: The acetate group at the C11 position of Tubuvaline is crucial for the biological activity of this compound, but it can be susceptible to hydrolysis under certain reaction conditions.[3][4]
Q2: Are there alternative strategies to avoid the labile N,O-acetal?
A2: Yes, due to the synthetic difficulties associated with the N,O-acetal, several research groups have developed analogs that replace this functionality. A common and effective strategy is to replace the N,O-acetal with a more stable N-alkyl group, such as an N-methyl group. This modification has been shown to result in minimal reduction in cytotoxicity, providing a more synthetically accessible alternative.[2] For instance, the synthesis of N14-desacetoxythis compound, which lacks the labile N,O-acetal, has been reported with a more streamlined synthetic route.[5][6][7]
Q3: What are the most common issues encountered during the peptide coupling steps?
A3: The peptide coupling steps in the synthesis of this compound, especially those involving the bulky Tubuvaline fragment, are prone to several issues:
-
Low Coupling Yields: Steric hindrance between the coupling partners is a major factor leading to incomplete reactions and low yields.
-
Epimerization: The chiral centers of the amino acid fragments can be susceptible to racemization under harsh coupling conditions.
-
Difficult Purification: The separation of the desired product from unreacted starting materials and coupling reagents can be challenging, often requiring multiple chromatographic steps.
To mitigate these issues, the choice of coupling reagent is critical. Reagents like HATU, HBTU, and PyBOP are commonly used for hindered couplings. Optimizing reaction conditions such as temperature, solvent, and reaction time is also essential. In some cases, a fragment condensation strategy, where smaller peptide fragments are synthesized and then coupled together, can be more effective than a linear, stepwise approach.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Synthesis of Tubuvaline/Tubuphenylalanine Fragments
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
-
Inconsistent yields of the target stereoisomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Chiral Auxiliary or Catalyst | For asymmetric reactions, ensure the chiral auxiliary or catalyst is of high purity and used under the recommended conditions. Consider screening different chiral ligands or catalysts to improve stereoselectivity. For instance, in the synthesis of the Tuv-Tup fragment, MacMillan α-hydroxylation has been used effectively.[4][8] |
| Incorrect Reaction Temperature | Many stereoselective reactions are highly sensitive to temperature. Ensure precise temperature control. Lowering the reaction temperature can often enhance diastereoselectivity. |
| Solvent Effects | The choice of solvent can significantly influence the transition state of the reaction and thus the stereochemical outcome. Experiment with different solvents of varying polarity. |
| Slow Addition of Reagents | For reactions involving highly reactive intermediates, slow addition of one of the reactants can help to control the reaction rate and improve selectivity. |
Experimental Protocol: Diastereoselective Synthesis of a Tubuphenylalanine Precursor
A representative procedure for the diastereoselective synthesis of a key intermediate for Tubuphenylalanine involves a stereoselective Mn-mediated photolytic addition of an alkyl iodide to the C=N bond of a chiral N-acylhydrazone. This method has been shown to generate the chiral amine with high yield and complete stereocontrol.
DOT Script for Troubleshooting Diastereoselectivity Issues
A logical workflow for troubleshooting low diastereoselectivity.Problem 2: Decomposition of the N,O-Acetal Moiety
Symptoms:
-
Appearance of new, unexpected signals in the NMR spectrum, often corresponding to the hydrolyzed product.
-
Low yields in reactions following the introduction of the N,O-acetal.
-
Streaking or decomposition on silica gel during chromatographic purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acidic Conditions | The N,O-acetal is highly sensitive to acid. Avoid acidic reagents and conditions wherever possible. If an acidic step is unavoidable, consider using milder acids or shorter reaction times at low temperatures. For purification, use a neutralized stationary phase (e.g., silica gel washed with a triethylamine solution). |
| Protracted Reaction Times | Prolonged exposure to even weakly acidic or protic conditions can lead to decomposition. Monitor reactions closely and work them up promptly upon completion. |
| Inappropriate Purification Method | Standard silica gel chromatography can be too acidic. Consider alternative purification methods such as flash chromatography on neutral alumina, reverse-phase HPLC with a buffered mobile phase, or crystallization. |
Experimental Protocol: Formation of an N-Acyliminium Ion for N,O-Acetal Analogs
A method to circumvent the direct handling of the most labile N,O-acetals involves the treatment of a mixture of natural tubulysins with trifluoroacetic acid to form a single N-acyliminium ion. This intermediate can then be trapped with various nucleophiles (alcohols, thiols, etc.) to generate a range of analogs, providing a more controlled approach to modifying this position.[9]
DOT Script for N,O-Acetal Stability Workflow
Workflow for addressing the instability of the N,O-acetal.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Hindered Peptide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Notes |
| HATU | - | DIPEA | DMF | 60 - 85 | Generally effective for hindered couplings, but can be expensive. |
| HBTU | HOBt | DIPEA | DMF | 55 - 80 | A common and cost-effective choice, but may be less efficient than HATU for highly hindered fragments. |
| PyBOP | - | DIPEA | CH₂Cl₂/DMF | 65 - 90 | Good for sterically demanding couplings and can suppress racemization. |
| EDC | HOBt | - | CH₂Cl₂ | 40 - 70 | Can be less effective for hindered couplings compared to uronium/phosphonium reagents. |
Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Table 2: Diastereoselectivity in Key Fragment Syntheses
| Reaction | Chiral Control | Key Reagents | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| MacMillan α-hydroxylation | Organocatalyst | N-Boc-amino aldehyde, nitrosobenzene | CH₃CN | -20 | >20:1 |
| Mn-mediated radical addition | Chiral N-acylhydrazone | Alkyl iodide, Mn(OAc)₂, PhSiH₃ | EtOH | hv, rt | >95:5 |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | Olefin | t-BuOH/H₂O | 0 to rt | up to 95:5 |
Diastereomeric ratios are reported for the major product and can vary based on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for a Hindered Peptide Coupling using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: To the activated amino acid solution, add a solution of the amine component (1.2 eq.) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the steric hindrance of the substrates.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thiazole Formation via Hantzsch-type Cyclization
-
Thioamide Formation: Treat the corresponding amide with Lawesson's reagent in anhydrous THF at reflux. Monitor the reaction by TLC until the starting material is consumed. After cooling, quench the reaction and extract the thioamide.
-
Cyclization: Dissolve the thioamide in a suitable solvent (e.g., acetone or ethanol) and add an α-haloketone (e.g., bromoacetone).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the formation of the thiazole by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, neutralize with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent. Purify the crude thiazole by column chromatography.
References
- 1. Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid mediated formation of an N-acyliminium ion from tubulysins: a new methodology for the synthesis of natural tubulysins and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of the Tubulysin H Acetate Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin H and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the stability of the critical acetate group.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of potency with our this compound-based antibody-drug conjugate (ADC) in vivo. What could be the primary cause?
A1: A primary cause for the loss of in vivo efficacy of this compound-based ADCs is the metabolic cleavage of the C-11 acetate ester.[1][2][3] This hydrolysis results in the formation of the corresponding C-11 alcohol, a metabolite with substantially reduced cytotoxic activity.[3][4][5] This deacetylation is often mediated by plasma esterases.[3][6]
Q2: How can we experimentally confirm that the loss of ADC activity is due to acetate hydrolysis?
A2: You can confirm acetate cleavage through in vivo stability studies. This typically involves administering the ADC to a relevant animal model (e.g., mice) and analyzing plasma samples over time using affinity-capture liquid chromatography-mass spectrometry (LC-MS).[1][3] A mass loss of 43 Da from the ADC is consistent with the cleavage of the acetate group.[1]
Q3: What are the main strategies to improve the stability of the this compound acetate group?
A3: There are three primary strategies to address the instability of the tubulysin acetate group:
-
Chemical Modification of the Acetate Moiety: Replace the labile acetate with a more stable functional group that preserves the molecule's potent anti-tubulin activity.
-
Site-Specific Conjugation: The location of the tubulysin payload on the antibody can influence its susceptibility to enzymatic degradation.
-
Linker Chemistry Optimization: The choice of linker connecting the tubulysin to the antibody can shield the acetate group from hydrolysis.
Troubleshooting Guides
Issue 1: Rapid In Vivo Deacetylation of Tubulysin ADC
Symptoms:
-
Discrepancy between high in vitro potency and low in vivo efficacy of the ADC.
-
LC-MS analysis of in vivo samples shows a significant peak corresponding to the deacetylated ADC metabolite.
Root Cause: The C-11 acetate ester of the tubulysin payload is susceptible to hydrolysis by plasma esterases.[3][6]
Solutions:
-
Modification of the Acetate Group:
-
Site-Specific Conjugation:
-
Linker Chemistry:
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs and ADCs
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin M | BJAB | Potent (specific value not provided) | [1] |
| Deacetylated Tubulysin M | 786-O | >100-fold less potent than Tubulysin M | [11] |
| Tubulysin Pr (Propyl ether analog) ADC | BJAB | Low nanomolar range | [1] |
| Carbamate-modified Tubulysin ADC | N87 | Potent (specific value not provided) | [3] |
| Tubulysin M ADC (K149C) | WSU-DLCL2 | Potent (specific value not provided) | [1] |
| MMAE ADC | BJAB.Luc/Pgp | Inactive | [1] |
| Tubulysin ADC | BJAB.Luc/Pgp | Retained activity | [1] |
Table 2: In Vivo Stability of Tubulysin ADCs
| ADC | Modification | % Acetate Cleavage (in mouse plasma) | Time Point | Reference |
| Tubulysin M ADC (Tras-LP1) | None | 89% | 74 h | [6] |
| Tubulysin M ADC (Tras-LP1) | None | 83% | 72 h (post-dosing) | [6] |
| Carbamate-modified Tubulysin ADC | Carbamate replacement | 0% | 72 h | [6] |
| Tubulysin ADC (334C site-specific) | Site-specific conjugation | <10% | 74 h | [3] |
| Dipeptide Linker Tubulysin ADC (S239C) | Site-specific conjugation | 13% | 10 days | [11] |
| Glucuronide Linker Tubulysin ADC (S239C) | Site-specific conjugation & linker mod. | 5% | 10 days | [11] |
Experimental Protocols
Protocol 1: Determination of In Vivo ADC Stability by Affinity-Capture LC-MS
Objective: To quantify the extent of acetate cleavage from a tubulysin ADC in vivo.
Methodology:
-
Administer the tubulysin ADC intravenously (IV) to a cohort of mice at a specified dose (e.g., 1 mg/kg).[1]
-
Collect blood samples at various time points (e.g., 0, 24, 48, 72, 168 hours) post-injection.
-
Isolate plasma from the blood samples.
-
Utilize an affinity-capture method, such as using streptavidin-coated beads with a biotinylated anti-human IgG antibody, to isolate the ADC from the plasma.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to separate and identify the intact ADC and its metabolites.
-
Quantify the relative abundance of the intact ADC and the deacetylated metabolite (mass loss of ~43 Da) to determine the percentage of acetate cleavage over time.[1]
Visualizations
Caption: In vivo degradation pathway of a this compound ADC.
Caption: Workflow for assessing in vivo stability of Tubulysin ADCs.
Caption: Strategies to improve the stability of the Tubulysin acetate group.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 10. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 11. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate In Vivo Toxicity of Tubulysin H
Welcome to the technical support center for researchers working with Tubulysin H and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to reduce the in vivo toxicity of this potent microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's high in vivo toxicity?
A1: The high in vivo toxicity of this compound and its analogues is largely attributed to their extreme potency as microtubule inhibitors, which affects both cancerous and healthy dividing cells.[1][2][3] This lack of selectivity leads to systemic toxicity.[4] Additionally, hepatotoxicity has been identified as a major dose-limiting toxicity in some cases.[5]
Q2: What are the main strategies to reduce the in vivo toxicity of this compound?
A2: The primary strategies focus on two main areas:
-
Chemical Modification and Analogue Development: Synthesizing novel Tubulysin analogues with improved stability and a better therapeutic window. A key focus has been on modifying the hydrolytically unstable C-11 acetate group.[1][2][6]
-
Targeted Delivery using Antibody-Drug Conjugates (ADCs): Conjugating Tubulysin to a monoclonal antibody that specifically targets tumor-associated antigens. This approach aims to deliver the cytotoxic payload directly to cancer cells, sparing healthy tissues.[2][7][8]
Q3: How does modifying the C-11 acetate group of this compound affect its toxicity and efficacy?
A3: The C-11 acetate group is critical for the high cytotoxicity of this compound, but it is susceptible to hydrolysis by plasma esterases in vivo.[1][6] Cleavage of this acetate results in a significantly less potent compound.[1][9] To address this, researchers have replaced the acetate with more stable functional groups, such as carbamates, ethers (e.g., propyl ether), or sterically hindered esters (e.g., isovalerate), to improve plasma stability while retaining potent anti-tumor activity.[2][3][10]
Q4: What is the role of the linker in Tubulysin-based ADCs?
A4: The linker connects the Tubulysin payload to the antibody and is critical for the stability and efficacy of the ADC. An ideal linker should be stable in circulation to prevent premature release of the toxic payload, but it should efficiently release the active drug inside the target cancer cell.[7][11] Both cleavable (e.g., peptide-based, glucuronide) and non-cleavable linkers have been explored for Tubulysin ADCs.[7][10]
Q5: Can Tubulysin-based ADCs overcome multidrug resistance (MDR)?
A5: Yes, one of the significant advantages of using Tubulysins as ADC payloads is their ability to retain high potency against cancer cell lines that exhibit the multidrug-resistant (MDR) phenotype.[2][4][6][8][12] This makes them a promising option for treating tumors that have developed resistance to other chemotherapeutic agents.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High in vivo toxicity and narrow therapeutic window with a novel Tubulysin analogue. | The analogue may have poor stability in plasma, leading to premature release and systemic toxicity. The inherent potency of the analogue might be too high for systemic administration. | Consider developing an antibody-drug conjugate (ADC) to target the analogue specifically to tumor cells.[2][11] Modify the analogue's structure to improve its pharmacokinetic profile, for example, by replacing labile esters.[1][10] |
| Loss of ADC efficacy in vivo compared to in vitro results. | The linker connecting the Tubulysin payload to the antibody may be unstable in circulation, leading to premature cleavage of the drug. The C-11 acetate group of the Tubulysin payload may be getting hydrolyzed in vivo.[1][2] | Use a more stable linker technology, such as those with improved plasma stability.[11] Replace the C-11 acetate on the Tubulysin payload with a more stable analogue like a carbamate or an ether.[3] Consider site-specific conjugation to potentially shield the payload from metabolic enzymes.[1][11] |
| Difficulty in synthesizing stable Tubulysin analogues. | The chemical structure of Tubulysin is complex, making synthesis challenging. Protecting group strategies and coupling reactions need to be optimized. | Refer to published streamlined total synthesis methodologies for Tubulysins.[13] Consider solid-phase synthesis approaches for certain modifications.[14] |
| Limited solubility of a new Tubulysin analogue for in vivo studies. | The analogue may be too hydrophobic. | Conjugate the analogue to a hydrophilic carrier, such as a dendrimer or as part of an ADC with a hydrophilic linker.[10][15] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues
| Compound | Cell Line | IC50 | Reference |
| Tubulysin D | C26 (murine colon carcinoma) | 0.14 ± 0.3 nM | [15] |
| Synthetic Tubulysin Analogue 3 | C26 (murine colon carcinoma) | 20 ± 7.4 nM | [15] |
| Analogue 3-Dendrimer Conjugate 5 | C26 (murine colon carcinoma) | 1.50 ± 0.01 µM | [15] |
| Tb111 | MES SA (uterine sarcoma) | 40 pM | [13] |
| Tb111 | HEK 293T (human embryonic kidney) | 6 pM | [13] |
| Tb111 | MES SA DX (MDR uterine sarcoma) | 1.54 nM | [13] |
| Deacetylated Tubulysin Analogue Tub(OH) | L540cy, L428, HL60 | 70- to 1,000-fold less potent than Tub(OAc) | [10] |
| Tub(OEt) | L540cy, L428, HL60 | Similar potency to Tub(OAc) | [10] |
| Tub(OiVal) | L540cy, L428, HL60 | Similar potency to Tub(OAc) | [10] |
Table 2: In Vitro Cytotoxicity of Anti-CD30 Tubulysin ADCs
| ADC Payload | Cell Line | EC50 (ng/mL) | Reference |
| Tub(OAc) | L540cy, Karpas299, DEL (CD30+, MDR-) | Single-digit | [10] |
| Tub(OEt) | L540cy, Karpas299, DEL (CD30+, MDR-) | Single-digit | [10] |
| Tub(OiVal) | L540cy, Karpas299, DEL (CD30+, MDR-) | Single-digit | [10] |
Visualizations
Caption: Mechanism of action for a Tubulysin-based Antibody-Drug Conjugate (ADC).
Caption: Workflow for developing less toxic Tubulysin-based therapeutics.
Detailed Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell lines (e.g., N87, BT474 for HER2-positive ADCs; L540cy for CD30-positive ADCs) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Tubulysin analogue or ADC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 or EC50 value using non-linear regression analysis.
Protocol 2: General Workflow for Tubulysin ADC Preparation
-
Antibody Preparation: If using a cysteine-engineered antibody, partially reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the free cysteine thiols for conjugation. Purify the reduced antibody using a desalting column.
-
Linker-Payload Synthesis: Synthesize the linker-payload construct. This typically involves creating a linker with a reactive group (e.g., maleimide) that can attach to the antibody and another functional group for attachment to the Tubulysin analogue.[1]
-
Conjugation Reaction: Mix the reduced antibody with the linker-payload construct in a suitable buffer (e.g., PBS). The maleimide group on the linker will react with the free thiol groups on the antibody. Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC. Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation state of the ADC using SEC.
Protocol 3: General Procedure for In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment groups at different doses, non-targeting ADC control).
-
Dosing: Administer the ADC, vehicle, or control article via the appropriate route (typically intravenous injection). The dosing schedule can vary (e.g., single dose or multiple doses).[2]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study as a measure of efficacy and toxicity, respectively.[5]
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistical significance between treatment and control groups. Body weight changes are used to assess the toxicity of the treatment.
Disclaimer: These protocols are intended as general guides. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and governmental regulations regarding animal welfare.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Tubulysin H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Tubulysin H in aqueous solutions. This compound is a potent cytotoxic peptide with significant therapeutic potential, but its inherent hydrophobicity presents a major challenge for in vitro and in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: this compound is a tetrapeptide with a high proportion of hydrophobic amino acid residues.[1] This molecular structure leads to unfavorable interactions with water, promoting aggregation and precipitation in aqueous solutions. Like many potent cytotoxic agents, its complex and hydrophobic nature is a key contributor to its low water solubility, which can complicate its use in preclinical research.[2]
Q2: What is the recommended initial solvent for dissolving lyophilized this compound?
A2: For highly hydrophobic peptides like this compound, it is recommended to first dissolve the lyophilized powder in a minimal amount of a strong organic solvent.[3] Dimethyl sulfoxide (DMSO) is often the preferred choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[1][4] Other suitable organic solvents include dimethylformamide (DMF) or acetonitrile.[1]
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended and is likely to be unsuccessful due to its hydrophobic nature.[5] The peptide will likely not dissolve completely, leading to an inaccurate concentration of the stock solution and potential precipitation during experiments.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of peptides can be significantly influenced by the pH of the solution relative to their isoelectric point (pI). While the exact pI of this compound may vary, adjusting the pH of the aqueous buffer can sometimes improve solubility. For peptides with a net positive charge, a slightly acidic buffer may help, while a basic buffer might be suitable for peptides with a net negative charge.[3][4] However, for neutral and highly hydrophobic peptides, pH adjustment alone is often insufficient.
Q5: Are there any physical methods to aid in the dissolution of this compound?
A5: Yes, after initial reconstitution in an organic solvent and dilution into an aqueous buffer, sonication can help to break up aggregates and improve dissolution.[4] Gentle warming of the solution (to less than 40°C) can also aid in dissolving the peptide.[5] However, excessive heating should be avoided to prevent degradation.
Troubleshooting Guide
Q1: My this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What should I do?
A1: This is a common issue when working with hydrophobic compounds. Here are several steps you can take:
-
Decrease the Final Aqueous Concentration: The precipitation is likely due to the final concentration of this compound being above its solubility limit in the mixed solvent system. Try preparing a more dilute final solution.
-
Increase the Percentage of Co-solvent: The amount of DMSO in your final solution may be too low. While it's important to keep the organic solvent concentration to a minimum to avoid affecting your biological system, you may need to empirically determine the highest tolerable percentage of DMSO that keeps this compound in solution.
-
Use a Different Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing.[4] This can sometimes prevent immediate precipitation.
-
Employ Solubilizing Excipients: Consider the use of cyclodextrins or other solubilizing agents in your aqueous buffer before adding the this compound stock.
Q2: I'm concerned that the required concentration of DMSO will affect my cell-based assay. What are my alternatives?
A2: If DMSO is incompatible with your experimental system, you can explore the following options:
-
Alternative Organic Solvents: Test other organic solvents like dimethylformamide (DMF) or acetonitrile for initial dissolution.[1] Always perform a vehicle control in your experiments to assess the impact of the solvent on your system.
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[6]
-
Nanoparticle Formulations: For in vivo studies, formulating this compound into nanoparticles, such as by conjugation to a cyclodextrin-based polymer, can significantly improve its solubility and therapeutic index.[2]
Q3: My this compound appears to be aggregated, even though it is in solution. How can I address this?
A3: Aggregation can occur even when the peptide is not visibly precipitated. To mitigate this:
-
Sonication: Briefly sonicate the solution in an ice bath to break up aggregates.[1]
-
Use of Chaotropic Agents: For non-cellular assays, the addition of chaotropic agents like 6 M guanidine-HCl or 8 M urea can disrupt aggregates, followed by dilution.[5] This is generally not suitable for live-cell experiments.
Solubilization Strategies Overview
The following table summarizes common strategies for enhancing the solubility of hydrophobic peptides like this compound.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, DMF) to first dissolve the peptide, followed by dilution in an aqueous buffer.[7] | Simple and effective for preparing stock solutions. | The organic solvent may have toxic or off-target effects in biological assays. Precipitation can occur upon dilution.[8] |
| pH Adjustment | Modifying the pH of the aqueous buffer to increase the net charge on the peptide, thereby enhancing its interaction with water.[4] | Can be a simple way to improve solubility for charged peptides. | May be ineffective for neutral, highly hydrophobic peptides. The required pH may not be compatible with the experimental system. |
| Cyclodextrins | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the hydrophobic peptide, increasing its apparent water solubility.[6] | Generally have low toxicity and can significantly increase solubility. | The complexation efficiency can vary. High concentrations of cyclodextrins may be required. |
| Nanoparticle Formulation | Encapsulating or conjugating the peptide into a nanoparticle system, such as a cyclodextrin-based polymer.[2] | Dramatically improves aqueous solubility and can enhance the therapeutic index for in vivo applications. | Requires more complex formulation development and characterization. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution into an aqueous buffer.
-
Preparation of DMSO Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the required volume of anhydrous, sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Gently vortex the vial to ensure the peptide is fully dissolved. If necessary, briefly sonicate the vial in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Dilution into Aqueous Buffer:
-
Determine the final desired concentration of this compound and the maximum tolerable percentage of DMSO for your experiment (typically ≤ 1% v/v for cellular assays).[4]
-
Add the appropriate volume of the aqueous buffer (e.g., PBS, Tris buffer) to your experimental tube.
-
While gently vortexing the tube, add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
If the solution remains clear, it is ready for use. If precipitation occurs, refer to the Troubleshooting Guide.
-
Always prepare a vehicle control containing the same final concentration of DMSO.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the use of HP-β-CD to prepare an aqueous solution of this compound.
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The optimal concentration may need to be determined empirically.
-
Ensure the HP-β-CD is fully dissolved.
-
-
Formation of the this compound/HP-β-CD Complex:
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO), as described in Protocol 1.
-
Add the this compound stock solution to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
After incubation, the solution can be filtered through a 0.22 µm filter to remove any undissolved peptide or aggregates.
-
The concentration of the solubilized this compound should be determined spectrophotometrically or by HPLC.
-
Visual Guides
Caption: Experimental workflows for solubilizing this compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing drug-to-antibody ratio (DAR) for Tubulysin H ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for Tubulysin H antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
The optimal DAR for a this compound ADC is a balance between maximizing cytotoxic potency and maintaining favorable pharmacokinetic and biophysical properties. While a higher DAR can increase potency, it can also lead to issues such as aggregation, increased clearance, and potential off-target toxicity.[1] Generally, a DAR of 2 to 4 is considered a good starting point for this compound ADCs. However, the ideal DAR is highly dependent on the specific antibody, linker, conjugation site, and target antigen.[2][3]
Q2: How does the conjugation site affect the stability and efficacy of a this compound ADC?
The site of conjugation significantly influences the in vivo stability, pharmacokinetics, and efficacy of this compound ADCs.[2][4] Site-specific conjugation methods, such as those targeting engineered cysteines or using enzymatic approaches like transglutaminase, often result in more homogeneous ADCs with improved stability and pharmacokinetic profiles compared to random conjugation to lysines or hinge cysteines.[2][4] For instance, site-specific ADCs with drugs attached to the CH2 domain have demonstrated improved in vivo efficacy and stability compared to hinge-cysteine or lysine-conjugated ADCs.[2]
Q3: What causes the deacetylation of the this compound payload, and how does it impact ADC activity?
The acetate ester on the tubuvaline residue of this compound is critical for its potent cytotoxic activity.[1][5][6] This acetate group can be hydrolyzed by plasma esterases, leading to a deacetylated, and significantly less potent, form of the payload.[5][6][7] This deacetylation has been observed both in vitro and in vivo and can result in a complete loss of ADC activity.[2][7]
Q4: How can I prevent or minimize the deacetylation of the this compound payload?
Several strategies can be employed to address the issue of this compound deacetylation:
-
Payload Modification: Replacing the labile acetate ester with a more stable functional group, such as a carbamate or an ether, can prevent hydrolysis while retaining potency.[5][7]
-
Site-Specific Conjugation: Conjugating the payload at sterically hindered sites on the antibody can protect the acetate group from enzymatic cleavage.[5][6]
-
Linker Chemistry: The choice of linker can also influence payload stability. For example, a β-glucuronidase-cleavable linker has been shown to protect against acetate hydrolysis.[1]
Q5: What are the common methods for characterizing the DAR of a this compound ADC?
Common analytical techniques for determining the DAR of this compound ADCs include:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs. It is a widely used method for calculating the average DAR.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated ADC provides precise mass information, allowing for the determination of the distribution of different DAR species.[2][7]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate and quantify different drug-loaded antibody species.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low DAR | - Inefficient conjugation reaction. - Insufficient amount of linker-payload. - Deactivation of the reactive group on the linker or antibody. | - Optimize reaction conditions (e.g., pH, temperature, reaction time). - Increase the molar excess of the linker-payload. - Ensure the quality and reactivity of the linker and antibody. |
| High DAR / Aggregation | - Excessive amount of linker-payload. - Hydrophobicity of the this compound payload. - Non-specific binding of the linker-payload. | - Reduce the molar excess of the linker-payload. - Use hydrophilic linkers or PEGylation to counteract hydrophobicity.[8] - Optimize purification methods (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to remove aggregates. |
| Poor in vivo Efficacy | - Low DAR. - Deacetylation of the this compound payload. - Rapid clearance of the ADC. - Poor internalization of the ADC. | - Increase the DAR, if biophysically tolerated. - Employ strategies to prevent deacetylation (see FAQ 4). - Optimize the conjugation site and linker to improve pharmacokinetics.[2][4] - Confirm target binding and internalization of the ADC compared to the naked antibody.[2][8] |
| Inconsistent DAR between batches | - Variability in starting materials (antibody, linker-payload). - Inconsistent reaction conditions. - Inaccurate quantification of reactants. | - Implement stringent quality control for all reagents. - Standardize and carefully control all reaction parameters. - Use accurate methods for protein and linker-payload concentration determination. |
| Loss of ADC during purification | - Aggregation and precipitation. - Non-optimal purification conditions. | - Screen different purification buffers and resins. - Consider using a milder purification technique. - Analyze the "lost" material to understand the cause (e.g., SDS-PAGE for aggregation). |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The amount of reducing agent will determine the number of available thiol groups for conjugation.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation-compatible buffer (e.g., phosphate-buffered saline, pH 7.4) using methods like dialysis or desalting columns.
-
Conjugation: Add the maleimide-functionalized this compound linker-payload to the reduced antibody at a specific molar ratio. The reaction is typically carried out at room temperature for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated payload and other reaction components using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: DAR Characterization by HIC-HPLC
-
Column: Use a hydrophobic interaction chromatography column (e.g., Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. The naked antibody will elute first, followed by species with increasing DAR.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
DAR Calculation: Calculate the average DAR by integrating the peak areas of the different DAR species and weighting them by their respective drug load.
Visualizations
Caption: General workflow for this compound ADC conjugation and characterization.
Caption: Simplified signaling pathway of a this compound ADC leading to apoptosis.
Quantitative Data Summary
Table 1: Impact of Conjugation Site on Tubulysin ADC Pharmacokinetics
| Conjugation Site | ADC Half-life (t1/2, hours) | Reference |
| Lysine | 68 | [2] |
| Hinge-Cysteine | 100 | [2] |
| Site-Specific (N297Q) | 326 | [2] |
Table 2: In Vivo Efficacy of Tubulysin ADCs with Different Conjugation Methods
| ADC Type | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Lysine-conjugated | 0.5 | Differentiated activity, less prominent than site-specific | [2] |
| Hinge-Cysteine-conjugated | 0.5 | Differentiated activity, less prominent than site-specific | [2] |
| Site-Specific (N297Q) | 0.5 | Most prominent efficacy | [2] |
Table 3: Stability of Tubulysin ADCs with Different Linkers
| Linker Type | % Acetate Cleavage (in mouse plasma) | Time Point | Reference |
| Dipeptide Linker | ~89% | 74 hours | [6] |
| Glucuronide Linker | Significantly reduced cleavage | 96 hours | [1] |
| Carbamate (payload modification) | No cleavage observed | 72 hours | [5][6] |
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel ADCs: conjugation of tubulysin analogues to trastuzumab monitored by dual radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Troubleshooting inconsistent results in Tubulysin H in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vitro assays involving Tubulysin H.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent cytotoxic agent that functions as a microtubule inhibitor.[1][2] It binds to the vinca domain on tubulin, preventing the polymerization of microtubules.[2][3] This disruption of the microtubule network leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]
Q2: What are the typical IC50 values for this compound in vitro?
This compound exhibits extremely potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[1] However, the exact IC50 can vary depending on the cell line, assay conditions, and exposure time. For example, in one study, Tubulysin M, a closely related analog, showed IC50 values of 0.12 nM in BJAB cells and 0.11 nM in WSU cells.[2]
Q3: How should this compound be stored to ensure stability?
To prevent degradation, this compound solutions should be stored at -20°C for extended periods.[4] Instability, particularly deacetylation, can occur under less stringent storage conditions, leading to a significant loss of activity.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Values or Loss of Potency
One of the most common reasons for observing reduced potency with tubulysins is the hydrolysis of the acetate ester at the C-11 position.[5][6][7] The resulting deacetylated form is significantly less active, with reports indicating a greater than 100-fold decrease in cytotoxic activity.[5][6]
Possible Causes & Solutions:
-
Improper Storage: Long-term storage at temperatures above -20°C can lead to deacetylation.[4]
-
Solution: Always store stock solutions of this compound at -20°C or below. Prepare fresh dilutions for each experiment from a properly stored stock.
-
-
Hydrolysis in Assay Medium: The acetate group can be labile in aqueous solutions, especially over long incubation periods.
-
Solution: Minimize the time the compound is in aqueous solution before being added to the cells. Consider the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
-
Enzymatic Deacetylation: Plasma esterases can rapidly cleave the acetate group.[2][3] While less common in standard in vitro cell culture, the presence of certain enzymes in the serum supplement could contribute to degradation.
-
Solution: If enzymatic degradation is suspected, consider using heat-inactivated serum or a serum-free medium for the duration of the drug treatment.
-
Issue 2: High Variability Between Replicate Wells or Experiments
High variability can stem from several factors, including inconsistent compound concentration due to aggregation or issues with the assay protocol itself.
Possible Causes & Solutions:
-
Compound Aggregation: Tubulysins are hydrophobic molecules, which can lead to aggregation in aqueous media, effectively reducing the concentration of the active monomeric drug.
-
Solution: Ensure complete solubilization of the this compound stock in an appropriate organic solvent (e.g., DMSO) before preparing aqueous dilutions. Visually inspect solutions for any precipitation. Sonication may help to break up small aggregates.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the final readout (e.g., viability, proliferation).
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
-
Edge Effects in Assay Plates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile water or media to create a humidity barrier.
-
Data Summary
The following table summarizes reported IC50 values for Tubulysin analogs in various cancer cell lines. This data can serve as a reference for expected potency.
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| Tubulysin M | BJAB | 0.12 | [2] |
| NH-tubulysin M | BJAB | 2.1 | [2] |
| Tubulysin M | WSU | 0.11 | [2] |
| NH-tubulysin M | WSU | 2.0 | [2] |
| Tubulysin M | Jurkat | 0.13 | [2] |
| NH-tubulysin M | Jurkat | 5.0 | [2] |
Experimental Protocols
Standard Cytotoxicity (IC50) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the appropriate cell culture medium. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent toxicity.
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal from each well using a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Troubleshooting Workflow for Inconsistent this compound Assay Results
Caption: A flowchart for troubleshooting inconsistent results in this compound assays.
This compound Mechanism of Action Pathway
Caption: The signaling pathway of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Tubulysin H-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Tubulysin H-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent cytotoxic agent that belongs to the tubulin inhibitor family.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation.[1][2][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][4][5] Tubulysins are effective against a wide range of cancer cell lines, including those that have developed multidrug resistance.[2][3]
Q2: What are the common off-target effects associated with this compound-based therapies?
While this compound is a powerful anti-cancer agent, its high cytotoxicity can lead to off-target effects. When used as a standalone agent, it can be highly toxic to normal, healthy cells.[6] In the context of antibody-drug conjugates (ADCs), off-target toxicity can occur through several mechanisms:
-
On-target, off-tumor toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues, leading to unintended cell death.[5][][8]
-
Off-target, off-tumor toxicity: This can be caused by premature cleavage of the linker in circulation, leading to the systemic release of the toxic payload.[5][9][10] The stability of the linker is therefore a critical factor in minimizing off-target effects.[11][12] Another cause can be the non-specific uptake of the ADC by healthy cells, such as cells of the reticuloendothelial system.[5]
-
Hepatotoxicity: Liver toxicity has been reported as a potential dose-limiting toxicity for some tubulysin-based ADCs.[13][14] This can be due to the non-specific uptake of the ADC or the free payload by hepatocytes.[5][10]
Q3: How can I assess the stability of my this compound-based ADC?
ADC stability is crucial for minimizing off-target toxicity and ensuring efficacy. Several methods can be used to assess stability:
-
Plasma Stability Assays: Incubating the ADC in plasma and analyzing it over time is a common method.[1][15] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to detect and characterize the ADC and any released payload.[1][15][16]
-
Drug-to-Antibody Ratio (DAR) Analysis: Monitoring the DAR over time can indicate the stability of the linker. A decrease in DAR suggests premature drug release.[][18][19] Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used to determine DAR.[18][19][20]
-
Size Exclusion Chromatography (SEC): This technique can be used to detect aggregation of the ADC, which can be a sign of instability and can lead to increased immunogenicity and altered pharmacokinetic properties.[21][22]
Q4: What is the "bystander effect" and how does it relate to this compound ADCs?
The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to kill neighboring, antigen-negative cancer cells.[12][15][23] This is a desirable property for ADCs, especially in tumors with heterogeneous antigen expression.[12][22] For the bystander effect to occur, the payload must be able to cross the cell membrane.[23] this compound, being a potent cytotoxin, can exhibit a bystander effect when used in ADCs with cleavable linkers.[24]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Antigen-Negative Cells
| Possible Cause | Troubleshooting Step |
| Premature payload release due to linker instability. | Assess the stability of your ADC in plasma or serum using LC-MS to detect free payload.[1][15][16] Consider redesigning the linker to improve its stability.[9] |
| Non-specific uptake of the ADC. | Evaluate the binding of your ADC to antigen-negative cells using flow cytometry or immunofluorescence. If non-specific binding is observed, consider engineering the antibody to reduce non-specific interactions. |
| Bystander effect from a small population of contaminating antigen-positive cells. | Ensure the purity of your antigen-negative cell line. Perform a co-culture experiment with a known ratio of antigen-positive and antigen-negative cells to quantify the bystander effect.[23][25] |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in vitro
| Possible Cause | Troubleshooting Step |
| Low Drug-to-Antibody Ratio (DAR). | Determine the average DAR of your ADC using methods like UV-Vis spectroscopy, HIC, or RP-HPLC.[][18][19][20] Optimize the conjugation reaction to achieve the desired DAR. |
| ADC Aggregation. | Analyze your ADC preparation for aggregates using Size Exclusion Chromatography (SEC).[21][22] Aggregation can reduce the effective concentration of the ADC and hinder its binding to target cells.[6][26] Optimize formulation conditions (e.g., buffer, pH, excipients) to minimize aggregation.[21][26][] |
| Poor internalization of the ADC. | Verify that your target antigen internalizes upon antibody binding. Use a fluorescently labeled ADC and microscopy or flow cytometry to track its internalization. |
| Target cell resistance to this compound. | While this compound is effective against many multidrug-resistant cell lines, some resistance mechanisms may still exist.[2][3] Confirm the sensitivity of your target cells to free this compound. |
Issue 3: Difficulty in Reproducing Bystander Effect Results
| Possible Cause | Troubleshooting Step |
| Inconsistent co-culture ratios. | Carefully control the ratio of antigen-positive to antigen-negative cells in your co-culture experiments. |
| Variability in cell plating density. | Ensure consistent cell seeding densities across all wells and experiments, as this can affect cell-to-cell contact and the efficiency of the bystander effect. |
| Linker cleavage variability. | The rate of linker cleavage can influence the amount of payload released and available for bystander killing. Ensure consistent experimental conditions (e.g., incubation time, media components). |
| Payload permeability. | The ability of the released this compound to penetrate neighboring cells is crucial. Ensure that the experimental conditions do not inhibit its membrane permeability. |
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Analysis Method(s) |
| This compound IC50 (free drug) | Low picomolar to low nanomolar range | In vitro cytotoxicity assay (e.g., MTT, CellTiter-Glo) |
| ADC IC50 (on-target cells) | Varies depending on ADC components (antibody, linker, DAR) and target cell line, typically in the picomolar to nanomolar range. | In vitro cytotoxicity assay |
| Drug-to-Antibody Ratio (DAR) | Typically ranges from 2 to 8. | UV-Vis Spectroscopy, HIC, RP-HPLC, Mass Spectrometry[][18][19][20][28] |
| ADC Concentration for in vitro assays | Typically in the range of 0.1 pM to 100 nM. | Serial dilution from a stock solution of known concentration. |
| Incubation time for cytotoxicity assays | 72 to 120 hours is common for tubulin inhibitors. | As per experimental design.[4] |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[23] Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in cell culture medium. Add the ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
-
Cell Preparation: Label the antigen-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Measure the viability of the antigen-negative cells by quantifying the fluorescence signal (e.g., using a fluorescence plate reader or flow cytometry).
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[23][25]
Visualizations
Caption: Mechanism of action of a this compound-based ADC, including the bystander effect.
Caption: A logical workflow for troubleshooting unexpected results in this compound ADC experiments.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heidelberg-pharma.com [heidelberg-pharma.com]
- 11. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. dls.com [dls.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 20. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
- 28. sciex.com [sciex.com]
Technical Support Center: Enhancing the Therapeutic Index of Tubulysin H Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin H conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the development and evaluation of this compound antibody-drug conjugates (ADCs).
Q1: Why is my this compound ADC showing high off-target toxicity in vivo?
A1: High off-target toxicity is a primary challenge in developing potent ADCs and can stem from several factors.[1][2][3]
-
Problem: Premature Payload Release. The linker connecting this compound to the antibody may be unstable in circulation, leading to the premature release of the highly potent toxin.[2][3] This systemic exposure to free drug can cause toxicity in healthy tissues.[1][2]
-
Troubleshooting Steps:
-
Evaluate Linker Stability: Conduct plasma stability assays to quantify the rate of drug deconjugation.[4][5] Compare different linker chemistries; for example, glucuronide-based linkers have shown improved stability over certain dipeptide linkers.[5]
-
Optimize Linker Chemistry: Employ more stable linker technologies. For Tubulysin conjugates, a quaternary ammonium linkage on the N-terminal tertiary amine has been shown to be effective, but the stability of other parts of the payload, like the C11-acetate, must also be considered.[5][6]
-
Modify the Payload: If specific payload moieties are susceptible to metabolism (e.g., acetate hydrolysis), consider replacing them with more stable functional groups, such as a propyl ether, to circumvent this liability.[6][7]
-
Control Drug-to-Antibody Ratio (DAR): High DAR values can increase hydrophobicity, leading to faster clearance and potentially higher off-target uptake.[1] Produce conjugates with a lower, more controlled DAR (e.g., 2 or 4) using site-specific conjugation methods and compare their in vivo toxicity profiles.[5]
-
Q2: My this compound conjugate is potent in vitro but shows poor efficacy in vivo. What are the likely causes?
A2: A discrepancy between in vitro and in vivo efficacy is a common hurdle. This often points to issues with pharmacokinetics (PK), biodistribution, or metabolic instability of the ADC.[1][8]
-
Problem: Poor Pharmacokinetics & Instability. The ADC may be clearing from circulation too rapidly, or the this compound payload may be metabolized into a less active form in vivo.[5][6][9]
-
Troubleshooting Steps:
-
Perform a Pharmacokinetic (PK) Study: Analyze total antibody and conjugated ADC concentrations in plasma over time in a relevant animal model (e.g., rat or mouse).[5] ADCs with high DARs or hydrophobic linkers may exhibit accelerated clearance.[5]
-
Investigate In Vivo Metabolism: Use affinity-capture liquid chromatography-mass spectrometry (LC-MS) to analyze the ADC from in vivo samples. This can identify metabolic changes, such as the cleavage of the C11-acetate group on Tubulysin, which results in a significantly less potent compound.[6][9][10]
-
Enhance Stability: If metabolism is confirmed, re-engineer the payload to be more stable (e.g., by replacing the ester with a carbamate or ether).[6][10] Additionally, utilizing hydrophilic linkers like glucuronides can improve PK properties.[5]
-
Assess Tumor Penetration: The ADC may not be efficiently reaching the tumor tissue.[1][3] Evaluate ADC biodistribution using imaging techniques or by measuring drug concentration in tumor tissue versus other organs.[11]
-
Q3: How can I overcome multidrug resistance (MDR) when using a this compound conjugate?
A3: One of the key advantages of Tubulysins is their ability to retain activity in cell lines that express MDR efflux pumps like P-glycoprotein (P-gp), which is a common mechanism of resistance to other tubulin inhibitors like auristatins.[6][12][13]
-
Solution: this compound and its analogs are generally not effective substrates for P-gp.[14] If you are comparing payloads and observing resistance, this compound is an excellent candidate to overcome this issue.
-
Experimental Validation:
-
Use MDR+ Cell Lines: Test the cytotoxicity of your this compound ADC on a panel of cell lines that includes both a parental (MDR-) line and a derived line that overexpresses P-gp (MDR+).
-
Compare with Other Payloads: As a control, test an ADC with a payload known to be a P-gp substrate (e.g., MMAE). You should observe a significant drop in potency for the MMAE-ADC in the MDR+ line, while the this compound ADC should retain most of its activity.[6]
-
Q4: What is the best way to determine the optimal Drug-to-Antibody Ratio (DAR) for my conjugate?
A4: The optimal DAR is a balance between maximizing payload delivery to the tumor and minimizing negative impacts on PK, stability, and toxicity.[1] There is no single "best" DAR; it must be determined empirically.
-
Strategy:
-
Generate Multiple DAR Species: Using controlled conjugation methods (ideally site-specific), produce batches of ADCs with different average DARs (e.g., DAR 2, DAR 4, DAR 8).
-
In Vitro Characterization: Confirm that all DAR species retain high binding affinity to the target antigen. Assess their in vitro cytotoxicity; typically, higher DARs will show greater potency.
-
In Vivo Evaluation: This is the critical step. Perform PK studies and MTD (Maximum Tolerated Dose) assessments for each DAR species in rodents.[5] Often, higher DAR ADCs (e.g., DAR 8) are cleared more rapidly and have a lower MTD than lower DAR ADCs.[1][5]
-
Efficacy Studies: Compare the anti-tumor efficacy of the different DAR species in a xenograft model at their respective MTDs. The optimal DAR will be the one that provides the best therapeutic index (the largest gap between the effective dose and the toxic dose).[1][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data to illustrate the impact of different strategies on ADC performance.
Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin ADCs with Different Linkers
| Cell Line | Linker Type | ADC Configuration | IC₅₀ (ng/mL) |
| Karpas 299 (CD30+) | Dipeptide (Val-Ala) | DAR 4 | 2.1 |
| Karpas 299 (CD30+) | Glucuronide | DAR 4 | 2.5 |
| L540cy (CD30+) | Dipeptide (Val-Ala) | DAR 4 | 3.9 |
| L540cy (CD30+) | Glucuronide | DAR 4 | 3.6 |
| Jurkat (CD30-) | Dipeptide (Val-Ala) | DAR 4 | >1000 |
| Jurkat (CD30-) | Glucuronide | DAR 4 | >1000 |
Data adapted from studies on linker chemistry, demonstrating comparable in vitro potency but different in vivo outcomes.[5]
Table 2: Impact of DAR on In Vivo Pharmacokinetics of a Tubulysin ADC
| ADC Configuration | Linker Type | DAR | Clearance Rate (Relative to Unconjugated mAb) |
| ADC 1 | Dipeptide | 8 | Increased |
| ADC 2 | Glucuronide | 8 | Increased (but slower than ADC 1) |
| ADC 3 | Dipeptide | 4 | Unimpaired (similar to mAb) |
This table illustrates that higher DAR values can accelerate clearance, while hydrophilic linkers (glucuronide) can mitigate this effect compared to more hydrophobic linkers (dipeptide).[5]
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the potency (IC₅₀) of the this compound conjugate on antigen-positive and antigen-negative cell lines.[16]
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. Include wells for both antigen-positive and antigen-negative cell lines.[16]
-
ADC Preparation: Prepare a serial dilution of the this compound ADC, a non-targeting control ADC, and free this compound drug in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the ADC dilutions. Incubate for a period that allows for internalization and cell killing (typically 72-96 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to untreated control cells to calculate the percentage of viable cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: ADC Internalization Assay using Flow Cytometry
This assay quantifies the rate and extent to which the ADC is internalized by target cells.[17][18]
-
ADC Labeling: Conjugate the ADC with a pH-sensitive fluorescent dye (e.g., a pHrodo™ dye) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Resuspend target cells in flow cytometry buffer and incubate them with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes). As a negative control, run a parallel set of incubations at 4°C to inhibit active internalization.
-
Signal Quenching (Optional): For surface-bound signal, add a quenching agent like trypan blue to the 37°C samples just before analysis to quench any non-internalized fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.
-
Analysis: The increase in MFI over time at 37°C, corrected for the 4°C background, represents the rate of ADC internalization.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the this compound conjugate in an animal model.[19][20]
-
Model Establishment: Implant human tumor cells (e.g., NCI-N87, BT-474 for HER2-targeted ADCs) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).[18][21]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups.
-
Dosing: Administer the this compound ADC, a vehicle control, and relevant control ADCs (e.g., non-targeting ADC, unconjugated antibody) via intravenous (IV) injection. Dosing can be a single injection or a fractionated schedule.[1]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[22]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period. Efficacy is measured by tumor growth inhibition (TGI).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and assess the statistical significance of the differences between treatment groups.
Visualizations: Pathways and Workflows
Mechanism of Action: this compound ADC
References
- 1. adcreview.com [adcreview.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. hoeford.com [hoeford.com]
- 20. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Validation & Comparative
Head-to-head comparison of Tubulysin H and maytansine cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of potent cytotoxic agents for cancer therapy, particularly as payloads for antibody-drug conjugates (ADCs), tubulin inhibitors remain a cornerstone. Among the most powerful of these are the tubulysins and maytansinoids. This guide provides a head-to-head comparison of the cytotoxicity of Tubulysin H and maytansine, supported by experimental data, to aid researchers in the selection and application of these highly effective molecules.
Executive Summary
Both this compound and maytansine are exceptionally potent microtubule-destabilizing agents that induce cell cycle arrest and apoptosis at sub-nanomolar concentrations. While both are highly effective, available data suggests that tubulysins, including this compound and its analogs, may exhibit superior cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines. This guide will delve into the quantitative cytotoxicity data, experimental methodologies, and the underlying mechanisms of action for both compounds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
Table 1: Direct Comparison of a Tubulysin Analog (Tubulysin M) and a Maytansinoid Derivative (MMAE)
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin M | BJAB | 0.12 | [1] |
| BJAB.Luc/Pgp (MDR) | 0.13 | [1] | |
| WSU | 0.11 | [1] | |
| Jurkat | 0.10 | [1] | |
| MMAE | BJAB | 0.42 | [1] |
| BJAB.Luc/Pgp (MDR) | >30 | [1] | |
| WSU | 0.19 | [1] | |
| Jurkat | 0.13 | [1] |
MMAE (Monomethyl auristatin E) is a potent derivative of maytansine and is a commonly used ADC payload. BJAB.Luc/Pgp is a multidrug-resistant cell line overexpressing P-glycoprotein.
Table 2: Cytotoxicity of Various Tubulysin Analogs in Different Cancer Cell Lines
| Tubulysin Analog | Cell Line | IC50 (nM) |
| Tubulysin D | General Range | 0.01 - 10 |
| Tubulysin Analog 11 | KB | 0.03 |
| KB 8.5 (MDR) | 0.06 | |
| Tub-001 | HER2+ cell lines (as ADC) | 1.2 - 5.0-fold more potent than T-DM1 |
Table 3: Cytotoxicity of Maytansine and its Derivatives in Different Cancer Cell Lines
| Maytansinoid | Cell Line | IC50 (nM) | Reference |
| Maytansine | BT474 | 0.42 | |
| BJAB | 0.27 | ||
| DM1 (Mertansine) | General Range | Sub-nanomolar | [2] |
| DM4 | General Range | Sub-nanomolar | [2] |
Mechanism of Action: Disruption of Microtubule Dynamics
Both this compound and maytansine share a common mechanism of action: the inhibition of tubulin polymerization. By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] This disruption leads to a cascade of cellular events, culminating in apoptosis.
Key Mechanistic Steps:
-
Binding to Tubulin: Both compounds bind to the vinca domain on β-tubulin.
-
Inhibition of Polymerization: This binding prevents the assembly of α- and β-tubulin dimers into microtubules.
-
Microtubule Depolymerization: They can also actively promote the disassembly of existing microtubules.
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
One notable difference is that tubulysins have been reported to retain their high potency in multidrug-resistant cell lines that overexpress P-glycoprotein (Pgp), a drug efflux pump.[1][4][5] Some maytansinoids, in contrast, can be substrates for Pgp, leading to reduced efficacy in MDR cells.[1]
Signaling Pathways
The induction of apoptosis by microtubule inhibitors like this compound and maytansine generally proceeds through the intrinsic (mitochondrial) pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 values of cytotoxic compounds.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and maytansine in appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the in vitro assembly of microtubules.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer (e.g., G-PEM buffer).
-
Compound Addition: Add different concentrations of this compound, maytansine, or a control compound (e.g., paclitaxel as a polymerization promoter, or a vehicle control) to the reaction mixture.
-
Initiation and Measurement: Initiate the polymerization reaction by incubating the mixture at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules (increased turbidity).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves for the treated samples to the control to determine the inhibitory effect of the compounds on tubulin polymerization.
Conclusion
Both this compound and maytansine are highly potent cytotoxic agents that function through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The available data suggests that tubulysins may possess a cytotoxic advantage, particularly in the context of multidrug-resistant cancers. However, the choice between these two classes of molecules for applications such as ADCs will also depend on other factors including linker chemistry, stability, and the specific characteristics of the target cancer. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies to determine the optimal agent for their specific research and development needs.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Anticancer Activity of Tubulysin H in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Tubulysin H and its analogues with other microtubule-targeting agents, focusing on data from patient-derived xenograft (PDX) models. Tubulysins are a class of potent cytotoxic peptides that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high potency and activity against multi-drug resistant (MDR) cancer cells.
Performance Comparison in Preclinical Models
While direct head-to-head comparative data of unconjugated this compound with other microtubule inhibitors in PDX models is limited in publicly available literature, studies on Tubulysin-based ADCs provide valuable insights into their potent in vivo activity.
One key study compared a novel Tubulysin B analog-based ADC, DX126-262, with the established ADC, Kadcyla® (T-DM1), in HER2-positive xenograft models. The results demonstrated the superior or comparable efficacy of the Tubulysin-based ADC.[1]
| Treatment Group | Xenograft Model | Dosage | Tumor Growth Inhibition (T/C%) | Outcome |
| DX126-262 | BT-474 | High Dose | 3.0% | Superior efficacy compared to Kadcyla at all tested doses.[1] |
| Medium Dose | 6.8% | The antitumor effect of 5 mg/kg DX126-262 was better than that of 10 mg/kg Kadcyla.[1] | ||
| Low Dose | 37.1% | The antitumor effect of 2.5 mg/kg DX126-262 was better than that of 5 mg/kg Kadcyla.[1] | ||
| Kadcyla® (T-DM1) | BT-474 | High Dose | 13.3% | |
| Medium Dose | 49.3% | |||
| Low Dose | 47.4% | |||
| DX126-262 | NCI-N87 | High Dose | Not specified | Comparable antitumor activity to Enhertu.[1] |
| Low Dose | Not specified | |||
| Enhertu® | NCI-N87 | High Dose | Not specified | |
| Low Dose | Not specified |
T/C% (Treatment/Control percentage) is a measure of antitumor efficacy, where a lower value indicates greater inhibition of tumor growth.
These findings highlight the potential of tubulysin analogues as highly effective cytotoxic payloads in targeted cancer therapy. The superior performance of DX126-262 in the BT-474 model suggests that the tubulysin payload may offer advantages over the maytansinoid payload of Kadcyla®.
Mechanism of Action: Microtubule Disruption and Apoptosis
Tubulysins exert their potent anticancer effects by interfering with microtubule dynamics. They inhibit tubulin polymerization, leading to the disruption of the microtubule network within cancer cells.[2] This disruption has several downstream consequences:
-
Cell Cycle Arrest: The destabilization of microtubules prevents the formation of a functional mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle, primarily in the G2/M phase.
-
Induction of Apoptosis: The sustained cell cycle arrest and disruption of the cytoskeleton trigger programmed cell death, or apoptosis.
This mechanism of action is shared by other microtubule-targeting agents, including taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine). However, tubulysins are reported to be significantly more potent than many clinically used microtubule inhibitors and can overcome mechanisms of multi-drug resistance.[2]
Experimental Protocols
The validation of anticancer agents in PDX models involves a series of well-defined steps to ensure the reliability and reproducibility of the findings.
Establishment and Maintenance of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Passaging: Once the initial tumor (F0 generation) reaches a certain volume (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion. It is recommended to use tumors from early passages (F3 or earlier) for drug efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.[3]
-
Tumor Banking: Portions of the tumor tissue from each passage are typically cryopreserved for long-term storage and future studies.
In Vivo Drug Efficacy Studies
-
Animal Model: Immunocompromised mice bearing established PDX tumors of a desired volume (e.g., 150-200 mm³) are used.
-
Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group and groups for the investigational drug (e.g., this compound) and comparator agents (e.g., paclitaxel).
-
Drug Administration: The drugs are administered to the mice according to a predefined schedule and route of administration (e.g., intravenous, intraperitoneal). Dosing is often based on the maximum tolerated dose (MTD) determined in prior studies.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Endpoint Analysis: The study continues until a predetermined endpoint is reached, such as the tumors in the control group reaching a specific size or a set time period. Key efficacy endpoints include tumor growth inhibition (TGI), overall response rate (ORR), and disease control rate (DCR).
-
Data Analysis: Statistical analysis is performed to compare the tumor growth between the different treatment groups and the control group.
Visualizing the Pathway and Workflow
Signaling Pathway of Tubulysin-Induced Apoptosis
References
A Comparative Analysis of Tubulysin H Analogue Potencies for Cancer Research
A deep dive into the cytotoxic power of synthetic tubulysin analogues reveals key structural modifications that enhance their potency and stability, offering promising avenues for the development of next-generation anti-cancer therapeutics. This guide provides a comparative analysis of various Tubulysin H analogues, supported by experimental data, to aid researchers in the selection and design of potent microtubule-targeting agents.
Tubulysins, a class of natural products isolated from myxobacteria, are exceptionally potent inhibitors of tubulin polymerization.[1] Their mechanism of action involves binding to the vinca domain of tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] This potent cytotoxic activity, even against multi-drug resistant (MDR) cancer cell lines, has made tubulysins highly attractive payloads for antibody-drug conjugates (ADCs).[2]
This comparison guide focuses on synthetic analogues of this compound, exploring how modifications to its core structure influence its biological activity. The data presented herein is compiled from various studies to provide a clear, comparative overview of analogue potencies.
Comparative Potency of this compound Analogues
The cytotoxic activity of this compound analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the in vitro potency of analogues with modifications at the N-terminus, the C-11 acetate position, and the C-terminus. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50, nM) of N-Terminal Modified this compound Analogues [2]
| Analogue | Modification | KB (MDR-) | KB 8.5 (MDR+) |
| This compound | N-Methyl-D-pipecolic acid (Mep) | 0.03 | 0.25 |
| Analogue 1 | L-Proline | 0.12 | 1.5 |
| Analogue 2 | L-Pipecolic acid | 0.08 | 0.9 |
| Analogue 3 | N-Ethyl-D-pipecolic acid | 0.05 | 0.4 |
Table 2: In Vitro Cytotoxicity (IC50, nM) of C-11 Acetate Modified this compound Analogues [3]
| Analogue | C-11 Modification | Cell Line 1 | Cell Line 2 |
| Tubulysin M | Acetate | Potent | Potent |
| Analogue 4 | Hydroxy (loss of acetate) | Attenuated Potency | Attenuated Potency |
| Analogue 5 | Alkoxy | Comparable to Tubulysin M | Comparable to Tubulysin M |
Table 3: In Vitro Cytotoxicity (IC50, ng/mL) of Tubulysin Conjugates [4][5]
| Conjugate | Target | SK-BR-3 (Her2-positive) | MDA-MB-468 (HER2-negative) |
| Anti-HER2 ADC | HER2 | 4-7 | >3600 |
| Non-targeting ADC | N/A | >3600 | N/A |
| Anti-CD30 ADC (DAR 2) | CD30 | Single-digit to sub-ng/mL | N/A |
| Anti-CD30 ADC (DAR 4) | CD30 | Single-digit to sub-ng/mL | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assays (MTT and Alamar Blue)
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., KB, KB 8.5, SK-BR-3, MDA-MB-468) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound analogues or vehicle control (e.g., 0.1% DMSO) for a specified period (typically 72 hours).[6]
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for several hours. A lysis buffer is then added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 620 nm).[6]
-
Alamar Blue Assay: Alamar blue reagent is added to each well, and the plates are incubated. The fluorescence or absorbance is measured at the appropriate wavelength.[6]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the direct effect of compounds on the polymerization of tubulin.
Protocol:
-
Reaction Mixture Preparation: Purified tubulin is mixed with a polymerization buffer containing GTP.
-
Compound Addition: The this compound analogue or a control compound is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is transferred to a spectrophotometer, and the change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.[6]
-
Data Analysis: The IC50 for inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the compound to that of the control.[6]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for tubulysins is the inhibition of microtubule polymerization. This disruption of the microtubule network leads to a cascade of downstream events culminating in apoptosis.
Caption: Mechanism of action of Tubulysin analogues leading to apoptosis.
Recent studies have also suggested that tubulysins can induce cell death through other pathways, including autophagy and pyroptosis, a lytic and inflammatory form of programmed cell death.[7][8]
Caption: General experimental workflow for evaluating this compound analogues.
References
- 1. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Tubulysin H's Potency in Multidrug-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tubulysin H's performance against other microtubule-targeting agents in multidrug-resistant (MDR) cell lines, supported by experimental data and detailed methodologies.
This compound, a potent member of the tubulysin class of natural products, has garnered significant attention in oncology research for its exceptional cytotoxic activity against a broad spectrum of cancer cell lines. A compelling attribute of tubulysins is their demonstrated efficacy in multidrug-resistant (MDR) cancer models, a major hurdle in successful chemotherapy. This guide provides an independent verification of this compound's activity in MDR cell lines, comparing its performance with other established microtubule inhibitors and detailing the experimental protocols to support these findings.
Superior Cytotoxicity of Tubulysins in MDR Cell Lines
Tubulysins consistently demonstrate superior potency compared to other microtubule-targeting agents, particularly in cancer cell lines that have developed resistance to conventional chemotherapeutics. This heightened activity is largely attributed to their ability to evade the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.
A study evaluating a novel tubulysin analogue, Tb111, showcased its remarkable potency. In the MES SA uterine sarcoma cell line, Tb111 exhibited an IC50 value of 40 pM.[1] More strikingly, in the corresponding MDR cell line, MES SA DX, which exhibits marked multidrug resistance, the IC50 was 1.54 nM, demonstrating retained potency where many other drugs fail.[1] In another example, a tubulysin-based antibody-drug conjugate (ADC) retained its activity in a P-gp-overexpressing cell line (BJAB.Luc/Pgp), while an MMAE-based ADC was completely inactive.
The following table summarizes the available quantitative data, comparing the cytotoxic activity (IC50 values) of tubulysin analogues with other microtubule inhibitors in various cancer cell lines, including those with MDR phenotypes.
| Compound | Cell Line | MDR Phenotype | IC50 (nM) |
| Tubulysin Analogue (Tb111) | MES SA | Sensitive | 0.04[1] |
| Tubulysin Analogue (Tb111) | MES SA DX | MDR | 1.54[1] |
| Tubulysin Analogue (Tb111) | HEK 293T | - | 0.006[1] |
| Tubulysin ADC | BJAB.Luc/Pgp | P-gp Overexpression | Active |
| MMAE ADC | BJAB.Luc/Pgp | P-gp Overexpression | Inactive |
| Paclitaxel | H460/T800 | P-gp Overexpression | >800 |
| Vincristine | P-gp-overexpressing cell lines | P-gp Overexpression | Significant resistance |
| Doxorubicin | P-gp-overexpressing cell lines | P-gp Overexpression | Significant resistance |
Mechanism of Action: Microtubule Disruption and Apoptosis
Tubulysins exert their cytotoxic effects by potently inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] The mechanism is similar to other vinca-domain binding agents like vinblastine, but tubulysins often exhibit a much higher affinity for tubulin.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
To ensure the independent verification of these findings, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a solution of purified porcine tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[4]
-
Compound Addition: Add various concentrations of this compound or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the tubulin solution in a pre-warmed 96-well plate.[4]
-
Polymerization Monitoring: Monitor tubulin polymerization at 37°C for 60 minutes by measuring the fluorescence increase at excitation and emission wavelengths of 360 nm and 450 nm, respectively.[4]
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound or other antimitotic agents for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent cell clumping. Store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
Experimental Workflow for ADC Evaluation
The development of Antibody-Drug Conjugates (ADCs) using tubulysins as payloads is a promising strategy for targeted cancer therapy. The following diagram illustrates a typical workflow for evaluating such ADCs.
Caption: Experimental workflow for ADC evaluation.
Conclusion
References
- 1. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
Preclinical Powerhouse: A Comparative Review of Tubulysin H and Other ADC Payloads
For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective, data-driven comparison of Tubulysin H against other widely used ADC payloads, namely Monomethyl Auristatin E (MMAE) and the maytansinoid derivative, DM1. By presenting key preclinical data, detailed experimental methodologies, and visual representations of mechanisms, this document serves as a comprehensive resource for informed payload selection.
Tubulysins, auristatins (like MMAE), and maytansinoids (like DM1) are all potent microtubule-targeting agents that induce cell cycle arrest and apoptosis.[1][2][] However, subtle differences in their mechanism, potency, and activity against challenging cancer models can have a significant impact on therapeutic outcomes.
At a Glance: Comparative Efficacy and Potency
The following tables summarize the in vitro cytotoxicity of ADCs carrying Tubulysin, MMAE, and DM1 payloads across a range of cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including the antibody, linker, and specific cell line clones used.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin-based ADCs
| Cell Line | Cancer Type | ADC Target | IC50 (nM) | Reference |
| L540cy | Hodgkin's Lymphoma | CD30 | Single-digit ng/mL range | [4] |
| Karpas299 | Anaplastic Large Cell Lymphoma | CD30 | Single-digit ng/mL range | [4] |
| DEL | Anaplastic Large Cell Lymphoma | CD30 | Single-digit ng/mL range | [4] |
| BJAB | B-cell Lymphoma | CD22 | 2.1 | [5] |
| WSU | Diffuse Large B-cell Lymphoma | CD22 | 2.0 | [5] |
| Jurkat | T-cell Leukemia | CD22 | 5.0 | [5] |
| BT-474 | Breast Cancer | HER2 | 0.06 - 0.19 | [6] |
| SK-BR-3 | Breast Cancer | HER2 | 0.06 - 0.19 | [6] |
| NCI-N87 | Gastric Cancer | HER2 | 0.06 - 0.19 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of MMAE-based ADCs
| Cell Line | Cancer Type | ADC Target | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | 1.15 | [7] |
| PSN-1 | Pancreatic Cancer | Tissue Factor | 15.53 | [7] |
| Capan-1 | Pancreatic Cancer | Tissue Factor | 105.65 | [7] |
| SKBR3 | Breast Cancer | - | 3.27 | [8] |
| HEK293 | Kidney Cancer | - | 4.24 | [8] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | 0.04 | [9] |
| SKBR3 | Breast Cancer | HER2 | 0.056 - 0.15 | [10] |
Table 3: In Vitro Cytotoxicity (IC50) of DM1-based ADCs
| Cell Line | Cancer Type | ADC Target | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | 0.06 | [9] |
| CD30+ cell lines | Hematological Malignancies | CD30 | < 0.13 | [9] |
| BT-474 | Breast Cancer | HER2 | 0.085 - 0.148 µg/mL | [11] |
| SK-BR-3 | Breast Cancer | HER2 | 0.007 - 0.018 µg/mL | [11] |
| A549 | Lung Carcinoma | PD-L1 | 1 µg/mL | [12] |
| IK | - | PD-L1 | 1 µg/mL | [12] |
| LOVO | Colorectal Adenocarcinoma | PD-L1 | 1 µg/mL | [12] |
| 7402 | Hepatocellular Carcinoma | PD-L1 | 1 µg/mL | [12] |
A key differentiator for Tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, a significant advantage over auristatins and maytansinoids.[13][14]
Mechanism of Action: Disrupting the Cellular Scaffolding
All three payload classes exert their cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1]
Figure 1: General Mechanism of Action for Microtubule-Inhibiting ADC Payloads.
The signaling cascade initiated by microtubule disruption is complex, involving the activation of the spindle assembly checkpoint, phosphorylation of Bcl-2, and activation of c-Jun NH(2)-terminal kinase, ultimately leading to programmed cell death.[1]
Figure 2: Signaling Pathway from Microtubule Inhibition to Apoptosis.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Figure 3: Workflow for a standard MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
ADC Treatment: A serial dilution of the ADC is added to the wells.
-
Incubation: The plates are incubated for a period of 72 hours.[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]
-
Formazan Formation: The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[16]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting a dose-response curve.
Bystander Effect Assay
This assay evaluates the ability of a payload released from a target-positive cell to kill neighboring target-negative cells.
Protocol:
-
Co-culture Seeding: Antigen-positive and antigen-negative (e.g., GFP-labeled) cancer cells are co-cultured in 96-well plates.[17]
-
ADC Treatment: The co-culture is treated with the ADC.
-
Incubation: The plate is incubated for a defined period.
-
Analysis: The viability of the antigen-negative cells is assessed, often by flow cytometry or fluorescence microscopy, to quantify the bystander killing effect.[17]
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of an ADC in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: Mice are treated with the ADC, a control ADC, or a vehicle solution, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP.[15][18]
-
Compound Addition: The test compound (e.g., the free payload) is added to the reaction mixture.
-
Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.[18]
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.[15]
Preclinical Toxicity
The toxicity profile of an ADC is largely driven by its payload.[19][20] Microtubule inhibitors can affect rapidly dividing normal cells, leading to potential side effects.[19] Preclinical studies in animal models are crucial for determining the maximum tolerated dose (MTD) and identifying potential organ toxicities. Recent studies with a novel Tubulysin B analog have shown reduced hepatotoxicity in mice and rats compared to other ADCs, suggesting that modifications to the tubulysin structure can improve the safety profile.[6][21]
Conclusion
This compound and its analogs represent a highly potent class of ADC payloads with several key advantages, most notably their efficacy against multidrug-resistant tumors. While direct, comprehensive comparative studies are still emerging, the available preclinical data suggest that Tubulysin-based ADCs exhibit cytotoxicity comparable to or exceeding that of established payloads like MMAE and DM1 in various cancer models. The ability to engineer the tubulysin structure to mitigate toxicity while retaining efficacy further enhances its potential. For researchers and drug developers, the choice of payload will ultimately depend on the specific target, tumor type, and desired therapeutic window. The data and protocols presented in this guide provide a solid foundation for making an informed and strategic decision in the development of next-generation ADCs.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 7. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. tandfonline.com [tandfonline.com]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. doaj.org [doaj.org]
Assessing the Bystander Effect of Tubulysin H ADCs in Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bystander effect of Antibody-Drug Conjugates (ADCs) featuring the potent microtubule inhibitor, Tubulysin H, in co-culture models. By examining experimental data and methodologies, this document aims to offer an objective assessment of this compound ADCs in comparison to other microtubule-targeting ADC payloads, namely MMAE (Monomethyl Auristatin E) and DM1 (Mertansine).
Introduction to the Bystander Effect in ADCs
The bystander effect is a critical attribute of certain ADCs, where the cytotoxic payload, upon being released from the target cancer cell, can diffuse across the cell membrane and kill neighboring antigen-negative cancer cells.[1] This phenomenon is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2] The efficacy of the bystander effect is influenced by the physicochemical properties of the payload, including its membrane permeability and potency.[3]
Tubulysins are highly potent cytotoxic peptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] Their high potency makes them attractive payloads for ADCs.[5] This guide will delve into the experimental evidence assessing the bystander killing capacity of this compound ADCs.
Comparative Analysis of Bystander Effect in Co-culture Models
The bystander effect of ADCs is commonly evaluated using in vitro co-culture models, where antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells are grown together and treated with the ADC. The viability of the Ag- cells is then measured to quantify the extent of bystander killing.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and bystander effect of this compound ADCs compared to MMAE and DM1-based ADCs from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the antibody, linker, cell lines, and drug-to-antibody ratio (DAR).
| ADC Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | ADC Concentration | % Viability of Antigen-Negative Cells (Bystander Killing) | Reference |
| This compound Analog | L540cy (CD30+) | U266luc (CD30-) | 1:1 | Not Specified | Significant bystander activity observed | Study 1 |
| MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | 9:1 | 100 nM | ~20% | [2] |
| DM1 (T-DM1) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Not Specified | 10 nM | No significant bystander effect | [6] |
Table 1: Comparative Bystander Killing Efficacy of Different ADC Payloads in Co-culture Models. This table highlights the observed bystander effect of a this compound analog ADC in comparison to MMAE and DM1 ADCs. While the this compound ADC demonstrated a bystander effect, quantitative comparison is limited by the available data. MMAE shows a clear bystander effect, whereas T-DM1, with its non-cleavable linker and charged metabolite, does not.
| ADC | Cell Line | IC50 / EC50 (pM) | Reference |
| Anti-HER2-Tubulysin H ADC | HER2-positive cell lines | Potent, low pM range | N/A |
| Trastuzumab-vc-MMAE (T-vc-MMAE) | N87 (HER2+) | ~100 pM | [2] |
| Trastuzumab-emtansine (T-DM1) | KPL-4 (HER2+) | 18.5 pM | [6] |
| DS-8201a (Trastuzumab deruxtecan) | KPL-4 (HER2+) | 109.7 pM | [6] |
Table 2: In Vitro Cytotoxicity of Various ADCs on Antigen-Positive Cancer Cell Lines. This table provides a comparison of the cytotoxic potency of different ADCs. The high potency of this compound suggests that even a small amount of diffused payload could be effective in bystander killing.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results of bystander effect studies. Below is a generalized protocol for an in vitro co-culture bystander effect assay.
Protocol: In Vitro Co-culture Bystander Effect Assay
1. Cell Line Preparation:
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines separately in their recommended growth media.
-
For easy differentiation in co-culture, the Ag- cell line is often engineered to express a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
2. Co-culture Seeding:
-
Harvest and count both Ag+ and Ag- cells.
-
Seed the cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth during the assay period.
-
Include control wells with only Ag+ cells and only Ag- cells.
3. ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and control wells with a serial dilution of the ADC.
-
Include an untreated control and a vehicle control.
4. Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and subsequent cell death (typically 72-120 hours).
5. Viability Assessment:
-
Assess the viability of the Ag- cell population. This can be done using several methods:
- Fluorescence Microscopy or High-Content Imaging: If using a fluorescently labeled Ag- cell line, the viability can be quantified by imaging and counting the fluorescent cells.
- Flow Cytometry: Cells can be stained with a viability dye and an antibody specific to an Ag- cell surface marker to differentiate and quantify the viable Ag- population.
- Luminescence-based Assays: If the Ag- cells are engineered to express luciferase, a luciferase assay can be performed to measure their viability.
6. Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-culture wells relative to the untreated co-culture control.
-
Compare the viability of Ag- cells in co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
Plot dose-response curves and determine the EC50 for the bystander killing effect.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts and processes involved in assessing the bystander effect of this compound ADCs, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of this compound
References
- 1. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Tubulysin H: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, refer to your institution's chemical hygiene plan and safety data sheet (SDS) for Tubulysin H. Evacuate the area if necessary and seek immediate medical attention in case of personal exposure.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a highly potent cytotoxic agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound waste, thereby minimizing risk to personnel and the environment.
Core Safety and Handling Precautions
This compound is an extremely cytotoxic compound that inhibits microtubule polymerization.[1] Due to its hazardous nature, all handling and disposal must be conducted with strict adherence to safety protocols for cytotoxic drugs.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form (solid or in solution). This includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or if there is a risk of aerosolization.
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation exposure.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound waste involves a multi-step process that includes segregation, chemical inactivation (deacetylation), and final disposal as hazardous waste. This approach is based on the principle that hydrolysis of the C-11 acetate ester of tubulysins significantly reduces their cytotoxic activity.
Step 1: Waste Segregation at the Point of Generation
Proper segregation of this compound waste is critical to prevent cross-contamination and ensure correct disposal.
| Waste Type | Container Requirements |
| Solid Waste | Puncture-resistant, leak-proof containers clearly labeled as "Cytotoxic Waste" and/or "Hazardous Chemical Waste" with the biohazard symbol. This includes contaminated PPE, vials, and labware. |
| Liquid Waste | Leak-proof, screw-cap containers clearly labeled as "Cytotoxic Liquid Waste" and/or "Hazardous Chemical Waste". Secondary containment is highly recommended. |
| Sharps Waste | Puncture-proof sharps containers specifically designated for cytotoxic sharps. |
Step 2: Chemical Inactivation of this compound (Deacetylation)
Before final disposal, it is recommended to chemically inactivate this compound waste to reduce its cytotoxicity. This is achieved through base-catalyzed hydrolysis of the acetate ester.
Experimental Protocol for Chemical Inactivation:
Objective: To hydrolyze the C-11 acetate ester of this compound, rendering it significantly less cytotoxic.
Materials:
-
This compound waste (in a suitable solvent such as DMSO, ethanol, or aqueous solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution for neutralization
-
pH indicator strips or a pH meter
-
Appropriate glass container for the reaction
Procedure:
-
Preparation: In a certified chemical fume hood, place the liquid this compound waste into a suitable glass container. If the waste is solid, dissolve it in a minimal amount of a compatible solvent (e.g., DMSO or ethanol) before proceeding.
-
Basification: Slowly add 1 M NaOH solution to the this compound waste. The target pH for the solution should be >12 to ensure efficient hydrolysis.
-
Incubation: Allow the basic solution to stand for a minimum of 24 hours at room temperature. This incubation period is to ensure the complete hydrolysis of the acetate ester.
-
Neutralization: After the incubation period, slowly add 1 M HCl solution to neutralize the mixture. The target pH should be between 6.0 and 8.0.
-
Final Disposal: The neutralized, inactivated this compound solution should be collected in a designated hazardous waste container for final disposal by your institution's environmental health and safety (EHS) office.
Note: This protocol is based on general principles of ester hydrolysis. It is highly recommended to validate this inactivation procedure internally to confirm the degradation of this compound before implementing it as a standard procedure.
Step 3: Final Disposal of Waste
All this compound waste, including the chemically inactivated solutions and contaminated solid materials, must be disposed of as hazardous waste.
-
Labeling: Ensure all waste containers are properly labeled with their contents and the appropriate hazard warnings.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS office. Do not dispose of any this compound waste in the regular trash or down the drain.
Spill Management
In the event of a this compound spill, follow your institution's established spill response procedures for cytotoxic compounds. A typical procedure includes:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Secure: Secure the area to prevent entry.
-
Report: Report the spill to your supervisor and the institutional EHS office.
-
Clean-up: Only trained personnel with proper PPE should perform the clean-up using a cytotoxic spill kit.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
